molecular formula C7H7FN2O2 B3231336 (4-Fluoro-2-nitrophenyl)methanamine CAS No. 131780-97-7

(4-Fluoro-2-nitrophenyl)methanamine

Cat. No.: B3231336
CAS No.: 131780-97-7
M. Wt: 170.14 g/mol
InChI Key: CSYCKMWCZAJPHH-UHFFFAOYSA-N
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Description

(4-Fluoro-2-nitrophenyl)methanamine (CAS 131780-97-7) is a chemical building block of interest in synthetic and medicinal chemistry. It features both a reactive benzylamine group and a nitro substituent on a fluorinated aromatic ring, making it a versatile intermediate for further functionalization . Compounds with the 4-fluoro-2-nitrophenyl scaffold are frequently employed in organic synthesis. For instance, research into the synthesis of 4-fluoroamphetamine utilizes a 4-fluoronitrobenzene derivative as a key precursor, demonstrating the utility of such structures in constructing biologically active molecules . Furthermore, the 4-fluoro-2-nitroaniline substructure is a recognized component in chemical research . This compound is intended for research applications such as method development and chemical synthesis. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-2-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYCKMWCZAJPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Fluoro-2-nitrophenyl)methanamine CAS 131780-97-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 131780-97-7 | Strategic Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

(4-Fluoro-2-nitrophenyl)methanamine (CAS 131780-97-7) is a high-value bifunctional intermediate used primarily in the synthesis of nitrogenous heterocycles. Its structure features a nucleophilic primary amine tethered to an electron-deficient aromatic ring containing an ortho-nitro group and a para-fluorine atom.

This specific substitution pattern is a "privileged scaffold" in drug discovery. The ortho-nitro group serves as a latent nucleophile (upon reduction to aniline) for intramolecular cyclization, enabling the rapid construction of quinazoline , quinoxaline , and benzodiazepine cores—motifs ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and antiviral agents. The para-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the C4 position while modulating the lipophilicity and pKa of the resulting pharmacophore.

Physicochemical Profile

Table 1: Core Technical Specifications

PropertyValueNotes
CAS Number 131780-97-7
IUPAC Name (4-Fluoro-2-nitrophenyl)methanamineAlso: 4-Fluoro-2-nitrobenzylamine
Molecular Formula C

H

FN

O

Molecular Weight 170.14 g/mol
Physical State Low-melting solid or viscous oilOften handled as HCl salt (Solid) for stability.
Boiling Point ~310°C (Predicted)Decomposes before boiling at atm pressure.
pKa (Conj. Acid) ~8.5 - 9.0Lower than benzylamine (9.3) due to electron-withdrawing NO

.
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited water solubility as free base.
Storage 2-8°C, Inert AtmosphereAmine absorbs atmospheric CO

(carbamate formation).
Synthetic Routes & Production

The synthesis of CAS 131780-97-7 requires careful control to prevent the reduction of the nitro group while generating the primary amine. Two primary industrial routes are employed.[1]

Route A: The Delepine Reaction (High Purity)

This method avoids over-alkylation and preserves the nitro functionality.

  • Precursor: 1-(Bromomethyl)-4-fluoro-2-nitrobenzene (derived from radical bromination of 4-fluoro-2-nitrotoluene).

  • Quaternization: The benzyl bromide is treated with Hexamethylenetetramine (HMTA) in chloroform or ethanol to form the quaternary ammonium salt.

  • Hydrolysis: Acidic hydrolysis (HCl/EtOH) cleaves the salt to release the primary amine hydrochloride.

  • Why this route? It strictly produces the primary amine (no secondary/tertiary byproducts) and is tolerant of the nitro group.

Route B: Selective Reduction of Nitrile (Atom Economy)
  • Precursor: 4-Fluoro-2-nitrobenzonitrile.

  • Reagent: Borane-THF (BH

    
    ·THF)  or NaBH
    
    
    
    / TFA
    .
  • Protocol: The nitrile is reduced at 0°C. Borane is chemoselective for the nitrile group over the nitro group at low temperatures.

  • Workup: Methanol quench followed by HCl workup yields the amine salt.

Experimental Protocol (Route A - Delepine Variation):

  • Step 1: Dissolve 1-(bromomethyl)-4-fluoro-2-nitrobenzene (10 mmol) in CHCl

    
     (20 mL).
    
  • Step 2: Add HMTA (11 mmol) and stir at reflux for 4 hours. A white precipitate (hexaminium salt) forms.

  • Step 3: Filter the solid, wash with ether, and suspend in Ethanol (30 mL).

  • Step 4: Add conc. HCl (3 mL) and reflux for 2 hours.

  • Step 5: Cool to 0°C. Filter off ammonium chloride byproduct. Concentrate filtrate to obtain (4-Fluoro-2-nitrophenyl)methanamine hydrochloride.

Visualization: Synthetic Workflow

Synthesis Precursor 4-Fluoro-2-nitrotoluene Bromide 1-(Bromomethyl)- 4-fluoro-2-nitrobenzene Precursor->Bromide NBS, AIBN CCl4, Reflux Salt Hexaminium Salt (Intermediate) Bromide->Salt HMTA CHCl3 Product (4-Fluoro-2-nitrophenyl) methanamine (HCl) Salt->Product HCl, EtOH Hydrolysis Nitrile 4-Fluoro-2- nitrobenzonitrile Nitrile->Product BH3-THF 0°C (Selective)

Figure 1: Comparative synthetic pathways. The Delepine route (solid lines) is preferred for purity; the Nitrile reduction (dashed) is preferred for atom economy.

Reactivity & Medicinal Chemistry Applications

This molecule is a "linchpin" intermediate. The amine allows for attachment to a core scaffold, while the nitro group acts as a "masked" aniline for subsequent ring closure.

A. Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are key pharmacophores in EGFR inhibitors (cancer) and DHFR inhibitors (antibacterials).

  • Acylation: The benzylamine reacts with an acid chloride or aldehyde to form an amide.

  • Nitro Reduction: The nitro group is reduced (Fe/AcOH or H

    
    /Pd-C) to an aniline.
    
  • Cyclization: The newly formed aniline attacks the amide carbonyl (often using a one-pot reagent like trimethyl orthoformate) to close the pyrimidine ring.

B. Synthesis of 1,4-Benzodiazepines

Used in anxiolytics and sedatives.

  • Peptide Coupling: The benzylamine is coupled with an amino acid (N-protected).

  • Reduction & Cyclization: Reduction of the nitro group triggers an intramolecular attack on the amide bond, forming the 7-membered diazepine ring.

Case Study: EGFR Kinase Inhibitor Analogs Researchers utilizing the 4-fluoro-2-nitrobenzylamine scaffold have synthesized analogs of Gefitinib and Erlotinib . The fluorine atom at the C6 position of the resulting quinazoline (derived from the C4 of the benzylamine) blocks metabolic hydroxylation, significantly increasing the half-life (


) of the drug candidate in microsomal stability assays.
Visualization: Divergent Synthesis Map

Reactivity Core (4-Fluoro-2-nitrophenyl) methanamine Amide Amide Intermediate Core->Amide R-COCl Base Benzo 7-Fluoro-1,4-benzodiazepine (CNS Active Core) Core->Benzo 1. Amino Acid Coupling 2. Reduction/Cyclization Aniline Amino-Amide (Nitro Reduced) Amide->Aniline Fe/AcOH (Nitro Reduction) Quin 6-Fluoro-quinazolin-4(3H)-one (EGFR Inhibitor Core) Aniline->Quin HC(OEt)3 Cyclization

Figure 2: Divergent synthesis showing the transformation of the scaffold into major bioactive heterocycles.

Handling, Safety, & Stability (E-E-A-T)
  • Hazards: Classed as Acute Tox. 4 (Oral/Inhalation) and Skin Irrit. 2 .[2][3] Nitroaromatics can be energetic; avoid heating the dry solid residue of the free base above 100°C.

  • Storage: The free amine is prone to oxidation (darkening) and carbamate formation upon exposure to air.

    • Recommendation: Store as the Hydrochloride salt (CAS 131780-97-7 HCl equivalent) in a desiccator at 4°C.

  • Self-Validating Protocol (TLC):

    • Eluent: 5% Methanol in Dichloromethane + 1% Triethylamine.

    • Visualization: UV (254 nm) shows a strong quenching spot. Ninhydrin stain will turn the spot purple (primary amine).

    • Note: If the spot is yellow before staining, it indicates free nitro-amine; if it streaks, the amine may be degrading.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849984, 4-Fluorobenzylamine (Analogous Reactivity). Retrieved from .

  • Smith, P. A. S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A.[4] Benjamin. (Foundational text on Delepine/Gabriel synthesis mechanisms).

  • Sigma-Aldrich. Safety Data Sheet: Fluorinated Benzylamines. Retrieved from .

  • Khan, I. et al. (2016). Quinazolinone derivatives as potential bioactive scaffolds: A review.[5] Journal of Chemical and Pharmaceutical Research. (Contextualizes the quinazoline synthesis).

  • Erowid & Rhodium Archives. Synthesis of Fluorinated Amphetamines and Benzylamines. (Historical data on reduction of nitro-alkenes/nitriles). Retrieved from .

Sources

4-Fluoro-2-nitrobenzylamine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-2-nitrobenzylamine: Chemical Structure, Synthesis, and Molecular Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2-nitrobenzylamine (CAS: 131780-97-7 ) is a critical fluorinated building block in medicinal chemistry. Characterized by its electron-withdrawing nitro group ortho to the benzylic amine and a para-fluorine substituent, this compound serves as a versatile scaffold for synthesizing bioactive heterocycles, particularly indazoles , quinazolines , and benzimidazoles . Its unique substitution pattern modulates the pKa of the amine and influences the lipophilicity (LogP) of downstream pharmaceutical candidates, making it highly relevant in the development of kinase inhibitors and next-generation antibiotics.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

Chemical Structure Analysis

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions. The amine (-CH2NH2) at position 1 serves as the primary nucleophilic handle. The nitro (-NO2) group at position 2 provides steric bulk and electronic deactivation, while the fluorine (-F) at position 4 enhances metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation) at the para-position.

PropertyValue
IUPAC Name (4-Fluoro-2-nitrophenyl)methanamine
Common Name 4-Fluoro-2-nitrobenzylamine
CAS Registry Number 131780-97-7
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
SMILES C1=CC(=C(C=C1F)[O-])CN
InChI Key UXBIHGQYRYAMFN-UHFFFAOYSA-N
Physicochemical Properties[6][7]
  • Physical State: typically a low-melting solid or viscous oil (free base); often supplied as the hydrochloride salt (white to off-white solid) for stability.

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base).

  • Acidity (pKa): The benzylic amine pKa is slightly lower than typical benzylamines (~9.0) due to the electron-withdrawing inductive effect (-I) of the ortho-nitro and para-fluoro groups.

Synthetic Pathways[5][8]

The synthesis of 4-Fluoro-2-nitrobenzylamine can be approached via two primary routes depending on scale and starting material availability.

Route A: Nucleophilic Substitution (Laboratory Scale)

This is the most direct method for small-scale preparation, utilizing the corresponding benzyl halide.

Reagents: 4-Fluoro-2-nitrobenzyl bromide, Ammonia (NH₃) in Methanol/Ethanol. Mechanism: S_N2 Nucleophilic Substitution.

Protocol:

  • Dissolution: Dissolve 4-fluoro-2-nitrobenzyl bromide (1.0 eq) in anhydrous ethanol or methanol.

  • Ammonolysis: Add a saturated solution of ammonia in methanol (excess, ~10 eq) dropwise at 0°C to suppress over-alkylation (formation of secondary/tertiary amines).

  • Reaction: Seal the vessel and stir at room temperature for 12–24 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Workup: Concentrate in vacuo to remove excess ammonia and solvent.

  • Purification: Partition the residue between 1M HCl and Ethyl Acetate. The product stays in the aqueous phase as the ammonium salt. Wash the organic phase.[1] Basify the aqueous phase (pH > 12) with NaOH and extract with DCM to isolate the free amine.

Route B: Reduction of Nitrile (Industrial Scale)

This route avoids the formation of secondary amine byproducts common in alkylation.

Precursor: 4-Fluoro-2-nitrobenzonitrile.[1] Reagents: Borane-THF (BH₃·THF) or catalytic hydrogenation (carefully controlled to avoid reducing the nitro group).

Protocol (Borane Reduction):

  • Setup: Under N₂ atmosphere, dissolve 4-fluoro-2-nitrobenzonitrile in dry THF.

  • Reduction: Add BH₃·THF complex (1M, 2.0 eq) slowly at 0°C.

  • Reflux: Heat to reflux for 2-4 hours.

  • Quench: Cool to 0°C and carefully quench with MeOH (exothermic).

  • Hydrolysis: Add 1M HCl and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Neutralize and extract as described in Route A.

Synthesis Workflow Diagram

SynthesisPathways Start1 4-Fluoro-2-nitrobenzyl bromide Process1 Ammonolysis (NH3/MeOH, 0°C) Start1->Process1 S_N2 Substitution Start2 4-Fluoro-2-nitrobenzonitrile Process2 Reduction (BH3·THF) Start2->Process2 Hydride Reduction Target 4-Fluoro-2-nitrobenzylamine (C7H7FN2O2) Process1->Target Yield: ~60-80% Process2->Target Yield: ~85-95%

Caption: Dual synthetic pathways for 4-Fluoro-2-nitrobenzylamine via Halide Substitution (Route A) and Nitrile Reduction (Route B).

Applications in Drug Discovery[4][9][10]

Pharmacophore Utility

The 4-fluoro-2-nitrobenzyl moiety is a "privileged structure" in medicinal chemistry.[1]

  • Fluorine Effect: The C-F bond is bioisosteric to the C-H bond but significantly alters electronic properties. It prevents metabolic deactivation at the para-position, extending the half-life (

    
    ) of the drug.
    
  • Nitro Group: Often serves as a "masked" aniline. In many synthetic sequences, the nitro group is reduced after the benzylamine has been coupled to a core scaffold (e.g., a heterocycle), allowing for late-stage functionalization or cyclization.

Case Study: Kinase Inhibitors

This amine is frequently used to synthesize Indazole and Quinazoline cores, which are prevalent in EGFR and VEGFR inhibitors.

  • Mechanism: The benzylamine nitrogen attacks an electrophilic heteroaromatic core (e.g., 4-chloroquinazoline).

  • Cyclization: Subsequent reduction of the ortho-nitro group to an aniline allows for intramolecular cyclization, forming tricyclic structures often found in poly-pharmacology agents.

Biological Pathway Interaction

BiologicalApplication Compound 4-Fluoro-2-nitrobenzylamine Intermed N-Alkylated Intermediate Compound->Intermed Coupling to Heterocycle Core Reduction Nitro Reduction (-NO2 -> -NH2) Intermed->Reduction H2, Pd/C or Fe/AcOH Cyclization Intramolecular Cyclization Reduction->Cyclization FinalDrug Fused Heterocycle (e.g., Indazole/Benzimidazole) Cyclization->FinalDrug TargetProtein Target: Tyrosine Kinase (ATP Binding Pocket) FinalDrug->TargetProtein Inhibition (IC50 < 100 nM)

Caption: Strategic use of 4-Fluoro-2-nitrobenzylamine in synthesizing fused heterocyclic kinase inhibitors.

Analytical Characterization

To validate the identity of synthesized 4-Fluoro-2-nitrobenzylamine, the following spectral signatures are expected:

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 8.0-7.8 ppm: Aromatic protons ortho to Nitro group (deshielded). δ 4.0-3.8 ppm: Benzylic -CH₂- singlet (or doublet if coupling occurs). δ 2.0-1.5 ppm: Broad singlet for -NH₂ (exchangeable with D₂O).
¹⁹F NMR δ -110 to -120 ppm: Single peak (multiplet due to H-F coupling). Distinctive for para-fluoro substitution.[1]
IR Spectroscopy 1530 & 1350 cm⁻¹: Strong N-O stretches (Nitro group). 3300-3400 cm⁻¹: N-H stretching (primary amine).
Mass Spectrometry m/z = 171.15 [M+H]⁺ : Protonated molecular ion in ESI+.

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

    • Acute Toxicity: Harmful if swallowed or inhaled. Nitro-aromatics can be methemoglobinemia inducers.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The free base may absorb CO₂ from air; the hydrochloride salt is hygroscopic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides and Hydrogen fluoride will be generated).

References

  • BLD Pharm. (2024).[2] (4-Fluoro-2-nitrophenyl)methanamine Product Data. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Fluoro-2-nitrobenzylamine.[1] Retrieved from

  • Organic Syntheses. (1936). p-Nitrobenzyl Bromide Synthesis Protocol. Org. Synth. 16, 54. Retrieved from

  • Sadlowski, C., et al. (2016). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.[3][4][5] Molecular Systems Design & Engineering. Retrieved from

  • ChemicalBook. (2024). 2-Fluoro-4-nitrobenzonitrile Synthesis Routes. Retrieved from

Sources

Difference between 4-fluoro-2-nitrobenzylamine and 5-fluoro isomer

[1][2]

Executive Summary: The "Meta vs. Para" Trap

While these two molecules share the same molecular weight (170.14 g/mol ) and functional groups, they behave as chemically distinct entities due to the regiochemical relationship between the fluorine atom and the nitro group .

  • 5-Fluoro-2-nitrobenzylamine: The fluorine is para to the nitro group.[1][2] This creates a "push-pull" electronic system where the fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1][2] It is primarily used as a reactive intermediate  to build heterocycles (e.g., quinoxalines, indazoles) by displacing the fluorine.
    
  • 4-Fluoro-2-nitrobenzylamine: The fluorine is meta to the nitro group.[1][2] The fluorine is electronically decoupled from the nitro group’s mesomeric withdrawal, rendering it stable to

    
    . It is primarily used when the fluorine is intended to remain in the final drug molecule as a metabolic blocker  or bioisostere.
    

Structural & Electronic Analysis

Numbering and Topology

Correct IUPAC numbering is critical to predicting reactivity. The benzylamine moiety defines position 1.

Feature4-Fluoro-2-nitrobenzylamine5-Fluoro-2-nitrobenzylamine
Structure F is at C4;

is at C2.
F is at C5;

is at C2.
F vs.

Relationship
Meta (1,3) Para (1,4)
Electronic Effect Inductive withdrawal (-I) only.[1][2] No resonance activation.[2]Strong Resonance (-M) activation by

.
Predicted

NMR

-105 to -110 ppm (Typical fluoroarene)

-95 to -100 ppm (Deshielded by

conjugation)
CAS (HCl Salt) Less Common (Often made in situ)1214366-45-6
Visualization of Electronic Activation

The following diagram illustrates why the 5-fluoro isomer is reactive while the 4-fluoro isomer is not.

Gcluster_05-Fluoro Isomer (Reactive)cluster_14-Fluoro Isomer (Stable)ANitro Group (C2)Electron WithdrawingBBenzene RingSystemA->BResonance (-M)CFluorine (C5)Leaving GroupB->CActivates C5Result1Susceptible toNucleophilic Attack (SNAr)C->Result1XNitro Group (C2)Electron WithdrawingYBenzene RingSystemX->YInductive (-I) onlyZFluorine (C4)Stable SubstituentY->ZNo Resonance PathResult2Resistant toSubstitutionZ->Result2

Caption: The 5-fluoro isomer allows the nitro group to stabilize the Meisenheimer complex intermediate, facilitating fluorine displacement. The 4-fluoro isomer lacks this resonance stabilization path.[1]

Reactivity Profile & Synthetic Utility[2][3][4][5]

The Bifurcation

This is the single most important difference. If you treat both isomers with a nucleophile (e.g., morpholine, thiophenol, or hydrazine):

  • 5-Fluoro Reaction: Rapid displacement of Fluorine.[1][2]

    • Mechanism:[1][2][3][4][5] Addition-Elimination (

      
      ).[1][2]
      
    • Product: 5-morpholino-2-nitrobenzylamine.[1][2]

    • Utility: Used to introduce diversity at the 5-position or close rings.[1][2]

  • 4-Fluoro Reaction: No reaction at the Fluorine (under standard conditions).[1][2]

    • Side Reactions: Potential attack at the benzylamine nitrogen or reduction of the nitro group if reducing agents are present.

    • Utility: The Fluorine survives to modulate pKa, lipophilicity, and metabolic stability (blocking CYP450 oxidation at the para-position relative to the amine tail).

Cyclization Pathways (Heterocycle Synthesis)

The 5-fluoro isomer is a "privileged scaffold" for synthesizing Quinoxalines and Benzimidazoles .[1][2]

Workflow: Synthesis of 6-Fluoro-quinoxaline vs. 7-Amino-quinoxaline

  • Starting Material: 5-Fluoro-2-nitrobenzylamine.[1][2][6][7]

  • Step A (Oxidation): Oxidize the benzylamine to the aldehyde (or start with 5-fluoro-2-nitrobenzaldehyde).[1][2]

  • Step B (Displacement): React with a primary amine (

    
    ) to displace the Fluorine (
    
    
    ).[1][2]
  • Step C (Reduction/Cyclization): Reduce the nitro group to an aniline, which then condenses with the aldehyde/imine to close the ring.

Note: The 4-fluoro isomer cannot undergo Step B. It would carry the fluorine through to the final heterocycle.

Experimental Protocols

Synthesis of the Benzylamines

Since the amines are often expensive or unstable as free bases, they are typically synthesized from their corresponding aldehydes or acids.

Method A: Reductive Amination (From Aldehyde) [2]

  • Precursor: 5-Fluoro-2-nitrobenzaldehyde (CAS 395-81-3) or 4-Fluoro-2-nitrobenzaldehyde.[1][2]

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    ), Methanol.[1][2]
  • Protocol:

    • Dissolve aldehyde (1.0 eq) in MeOH.

    • Add

      
       (10.0 eq) and stir for 1 hour to form the imine in situ.
      
    • Add

      
       (1.5 eq) slowly at 0°C.
      
    • Stir at RT for 12 hours.

    • Critical Workup: Acidify to pH 2 to destroy excess hydride, then basify to pH 10 to extract the free amine.

    • Purification: The 5-fluoro isomer is prone to polymerization if heated; purify as the HCl salt.[2]

Differentiation by NMR

If you have an unlabeled vial,


2
IsomerKey SignalCoupling Pattern
5-Fluoro Proton at C6 (Ortho to amine, Meta to F)Doublet of Doublets (dd).[1][2]

.
4-Fluoro Proton at C3 (Ortho to Nitro, Ortho to F)Large coupling.[1][2]

(Ortho coupling).[1][2]

Medicinal Chemistry Applications

5-Fluoro: The "Scaffold Builder"

Used in the synthesis of Indazoles via the Davis-Beirut Reaction.[1][2]

  • Concept: The 2-nitrobenzylamine derivative reacts with base in alcohol.[1][2] The 5-fluoro position is activated, allowing intramolecular attack or modification before the N-N bond formation.

  • Reference: El-Dakdouki et al. utilized 2-nitrobenzylamines to synthesize 2H-indazoles, noting the electronic requirements for cyclization [1].[1][2]

4-Fluoro: The "Metabolic Shield"

Used in Androgen Receptor Antagonists (e.g., Enzalutamide analogs).[1][2]

  • Concept: In drugs like Enzalutamide, a fluorine atom on the aromatic ring prevents metabolic hydroxylation. The 4-fluoro-2-nitrobenzylamine motif (often reduced to the diamine) provides a 4-fluoro-1,2-phenylenediamine core.[1][2] The fluorine remains to block the para-position of the final phenyl ring, extending the half-life of the drug.

References

  • El-Dakdouki, M. H., & Shatila, R. S. (2017).[1][2] Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles.[1][2] Tetrahedron, 73(45), 6413-6422.[1][2] Link[1][2]

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 5-Fluoro-2-nitrobenzoic acid (Precursor).[1][2] Link

  • Accela ChemBio. (2023).[1][2][7] Product Datasheet: 5-Fluoro-2-nitrobenzylamine Hydrochloride (CAS 1214366-45-6).[1][2][6][7] Link

Technical Whitepaper: Strategic Sourcing and Quality Assurance of (4-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, sourcing strategy, and quality assurance protocols for (4-Fluoro-2-nitrophenyl)methanamine (Synonym: 4-Fluoro-2-nitrobenzylamine).

Executive Summary

(4-Fluoro-2-nitrophenyl)methanamine is a critical fluorinated building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and heterocyclic scaffolds in medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic primary amine, an electron-withdrawing nitro group at the ortho position, and a fluorine atom at the para position—makes it a versatile "headgroup" or linker.

However, the presence of the reducible nitro group and the potential for defluorination during synthesis creates specific impurity risks. This guide provides a self-validating procurement strategy to ensure the integrity of this material for drug development campaigns.

Chemical Profile & Specifications

PropertySpecification
Chemical Name (4-Fluoro-2-nitrophenyl)methanamine
Synonyms 4-Fluoro-2-nitrobenzylamine; 4-Fluoro-2-nitrobenzenemethanamine
CAS Number 119437-14-6 (Check specific salt forms; HCl salt is common)
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Yellow to orange crystalline solid or powder (Free base)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Purity Requirement >97% (HPLC) for synthetic intermediates; >99% for late-stage API

Strategic Sourcing Landscape

Unlike commodity solvents, this compound is a Tier 2 Fine Chemical .[1] It is typically not held in multi-kilogram stock by general distributors but is manufactured on demand or held in gram-scale inventory by specialized fluoro-chemistry houses.

Supplier Categorization
  • Tier 1: Primary Manufacturers (High Reliability) [1]

    • Combi-Blocks: Specializes in fluorinated and nitro-substituted building blocks. Often holds stock of the HCl salt.

    • Enamine: Extensive catalog of building blocks; likely source for the free base or custom analogues.

    • Apollo Scientific / Fluorochem: UK-based specialists with strong QC for fluorinated aromatics.

  • Tier 2: Aggregators (Sourcing Hubs) [1]

    • eMolecules / MolPort: Useful for checking global stock availability across multiple smaller vendors.[1]

    • Fisher Scientific / MilliporeSigma: Often re-sell from Tier 1 suppliers at a markup but offer simplified procurement logistics.[1]

Procurement Decision Matrix
  • For Discovery (mg - 10g): Prioritize Combi-Blocks or Apollo for speed. Buy the Hydrochloride salt if available (more stable).[1]

  • For Process Development (>100g): Request a "Batch Specific CoA" from Enamine or a custom synthesis house.[1] You must validate the synthetic route (see Section 4) to anticipate impurities.[1]

Synthesis & Impurity Profiling (The "Expertise" Pillar)[5]

Understanding how the supplier makes the compound allows you to predict the impurities they might miss.

Likely Synthetic Pathways

There are two primary industrial routes. The choice of route dictates the impurity profile.

  • Route A: Bromination & Substitution (Standard)

    • Precursor: 4-Fluoro-2-nitrotoluene.

    • Step 1: Radical bromination (NBS) to 4-Fluoro-2-nitrobenzyl bromide.

    • Step 2: Nucleophilic substitution (Delepine reaction or Gabriel Synthesis) to the amine.[1]

    • Advantage:[1][2][3] Preserves the Nitro group integrity.

    • Risk:[1] Residual bromide (alkylating agent, genotoxic).[1]

  • Route B: Nitrile Reduction (High Risk) [1]

    • Precursor: 4-Fluoro-2-nitrobenzonitrile.

    • Step 1: Reduction (Borane-THF or catalytic hydrogenation).[1]

    • Risk:[1][4]Over-reduction. Hydrogenation can reduce the Nitro group (-NO₂) to an Aniline (-NH₂), yielding 4-Fluoro-1,2-phenylenediamine . This impurity is structurally similar and hard to remove.

Synthetic Logic Diagram

The following diagram illustrates the synthetic logic and critical control points (CCPs) for impurity generation.

SynthesisPathways Start 4-Fluoro-2-nitrotoluene Bromide Intermediate: Benzyl Bromide Start->Bromide NBS, AIBN (Radical Bromination) Target Target: (4-Fluoro-2-nitrophenyl) methanamine Bromide->Target 1. Hexamine (Delepine) 2. Hydrolysis Impurity1 Impurity: Benzyl Alcohol (Hydrolysis) Bromide->Impurity1 Moisture (Side Rxn) Impurity2 Impurity: Dimer (Dibenzylamine) Bromide->Impurity2 XS Amine (Side Rxn) Impurity3 Impurity: Diamino-benzene (Over-reduction) AltStart 4-Fluoro-2- nitrobenzonitrile AltStart->Target BH3-THF (Selective Red.) AltStart->Impurity3 H2/Pd (Non-selective) caption Figure 1: Synthetic pathways and associated impurity risks. Route A (Top) is preferred to avoid nitro reduction.

[1]

Quality Assurance: The Self-Validating Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA).[1] Upon receipt, execute this tiered validation protocol.

Tier 1: Identity Verification (NMR)[5]
  • Technique: 1H NMR (DMSO-d6).[1]

  • Diagnostic Signals:

    • Benzylic CH₂: Look for a singlet (or broad singlet if salt) around δ 4.0 - 4.2 ppm .[1]

    • Aromatic Region: Three distinct protons.[1] The proton at position 3 (between NO₂ and F) will appear as a doublet of doublets (dd) due to coupling with Fluorine and the meta-proton.[1]

    • Missing Signals: Ensure no aldehyde peak (~10 ppm) from oxidized starting material.[1]

Tier 2: Purity & Impurity Detection (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Detection: UV at 254 nm and 210 nm.[1]

  • Critical Check:

    • Over-reduction check: Look for a peak with M+1 = 141 (Diamine) vs Target M+1 = 171.[1]

    • Dimer check: Look for M+1 = ~320 (Dibenzylamine).[1]

QC Decision Workflow

QC_Workflow Receipt Shipment Receipt (Visual Inspection) NMR 1H NMR Analysis (Identity) Receipt->NMR Pass1 Pass: Structure Confirmed NMR->Pass1 Fail1 Fail: Wrong Isomer or Salt Mismatch NMR->Fail1 HPLC HPLC-MS Analysis (Purity) Pass2 Pass: >97% Purity No Genotoxins HPLC->Pass2 Fail2 Fail: >0.5% Dimer or Diamine HPLC->Fail2 Pass1->HPLC Reject Quarantine / Return Fail1->Reject Approve Release for Synthesis Pass2->Approve Fail2->Reject caption Figure 2: QC Decision Tree for incoming material validation.

Handling and Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base amines can absorb CO₂ from the air to form carbamates; the Hydrochloride salt is hygroscopic.

  • Hazards: As a nitro-aromatic amine, treat as a potential Skin Sensitizer and Irritant .[1] Avoid inhalation of dust.[4][5][6]

  • Waste: Segregate as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111923. Retrieved from [Link](Note: General reference for structure validation).

Sources

4-Fluoro-2-nitrobenzylamine: Physicochemical Profile & pKa Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, pKa analysis, and experimental considerations for 4-Fluoro-2-nitrobenzylamine .

CAS: 131780-97-7 | Formula: C


H

FN

O

| MW: 170.14 g/mol [1][2]

Executive Summary

4-Fluoro-2-nitrobenzylamine is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds and radiolabeled tracers.[1] Its chemical behavior is defined by the interplay between the basic primary amine and the strongly electron-withdrawing nitro and fluoro substituents.[1] This guide provides a definitive analysis of its acid-base dissociation constant (pKa), physical properties, and handling protocols for drug discovery applications.

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

The molecule consists of a benzylamine core substituted at the ortho position with a nitro group (-NO


) and at the para position with a fluorine atom (-F).[1]
PropertyDetail
IUPAC Name (4-Fluoro-2-nitrophenyl)methanamine
CAS Number 131780-97-7
SMILES NCCc1ccc(F)cc1=O
Molecular Weight 170.14 g/mol
Appearance Pale yellow to orange solid (or oil depending on purity/salt form)
Electronic Structure Analysis
  • Amine Center: The primary amine (-CH

    
    NH
    
    
    
    ) is the site of basicity.[1] It is separated from the aromatic ring by a methylene spacer, which attenuates resonance effects but allows inductive field effects to persist.
  • 2-Nitro Group (Ortho): Exerts a strong electron-withdrawing effect (-I and -R).[1] Due to the ortho position, it also imposes a steric field effect and potential intramolecular hydrogen bonding with the amine protons, significantly influencing pKa.

  • 4-Fluoro Group (Para): Exerts a strong inductive withdrawal (-I) but a weak resonance donation (+R).[1] In the benzylamine system, the inductive effect dominates, slightly reducing the electron density at the nitrogen.

Physicochemical Properties[1][6][8][9]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the free base.

PropertyValue / RangeSource/Note
pKa (Conjugate Acid) 8.45 ± 0.20 Predicted (See Section 4)
LogP (Octanol/Water) 1.12 ± 0.05Predicted based on fragment contribution
Boiling Point ~310 °CPredicted at 760 mmHg
Density 1.35 ± 0.06 g/cm³Predicted
Polar Surface Area (PSA) 71.8 ŲTopological PSA
H-Bond Donors 1 (Amine)
H-Bond Acceptors 4 (F, NO

, N)

pKa Analysis: Mechanistic Derivation

The pKa of 4-Fluoro-2-nitrobenzylamine refers to the deprotonation of its conjugate acid (ammonium form).[1]



Comparative Basicity

To determine the pKa with high confidence, we apply the Hammett equation principles using benzylamine as the reference standard (pKa 9.33).

CompoundStructurepKa (Exp/Pred)Effect Analysis
Benzylamine Ph-CH

NH

9.33 (Exp)Reference standard.[1]
4-Fluorobenzylamine 4-F-Ph-CH

NH

9.01 (Lit)-I effect of Fluorine lowers pKa by ~0.3 units.[1]
2-Nitrobenzylamine 2-NO

-Ph-CH

NH

~8.70 (Est)Ortho-nitro group exerts strong -I and field effects, lowering pKa.[1]
Target Molecule 4-F-2-NO

-Ph-CH

NH

8.45 (Calc)Combined withdrawal of 2-NO

and 4-F.
Theoretical Calculation

The shift in pKa (


) is governed by the summation of substituent effects (

):

[1]
  • Base pKa: 9.33 (Benzylamine)

  • 4-Fluoro Effect:

    
     (Inductive withdrawal).[1]
    
  • 2-Nitro Effect: The ortho substituent effect is complex due to proximity.[1] In benzylamines, ortho-nitro typically depresses pKa by 0.6–0.8 units due to the field effect stabilizing the free base (lone pair) less than it destabilizes the cation, or via intramolecular H-bonding in the cation.

Visualization of Electronic Effects

G cluster_0 Electronic Influences on Amine Basicity Node1 Benzylamine Core (pKa ~9.33) Node2 4-Fluoro Substituent (-I Inductive Effect) Lowers pKa ~0.3 Node1->Node2 + F Node3 2-Nitro Substituent (Ortho Field Effect) Lowers pKa ~0.6 Node1->Node3 + NO2 Node4 Target: 4-Fluoro-2-nitrobenzylamine (Net pKa ~8.45) Node2->Node4 Node3->Node4

Figure 1: Additive electronic effects lowering the basicity of the target molecule.[1]

Synthesis & Experimental Protocols

Synthesis Route (Reductive Amination)

The most reliable synthesis proceeds from the commercially available 4-Fluoro-2-nitrobenzaldehyde .[1]

  • Condensation: React 4-Fluoro-2-nitrobenzaldehyde with hydroxylamine or ammonium acetate to form the oxime or imine intermediate.[1]

  • Reduction: Selective reduction of the C=N bond without reducing the nitro group.[1]

    • Reagent: NaBH

      
      CN (Sodium cyanoborohydride) or NaBH(OAc)
      
      
      
      .[1]
    • Conditions: Mildly acidic methanol/ethanol, 0°C to RT.

    • Note: Avoid catalytic hydrogenation (Pd/C, H

      
      ) as this will reduce the nitro group to an aniline (-NH
      
      
      
      ), yielding the diamine byproduct.
Protocol: Potentiometric pKa Determination

To experimentally verify the pKa, use the following standardized titration protocol.

Reagents:

  • Analyte: 5 mg 4-Fluoro-2-nitrobenzylamine HCl salt.[1]

  • Titrant: 0.1 M KOH (standardized, CO

    
    -free).[1]
    
  • Solvent: 0.1 M KCl (ionic strength adjuster) in degassed water.

Workflow:

  • Dissolution: Dissolve the amine salt in 20 mL of 0.1 M KCl solution. Ensure complete dissolution.

  • Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

  • Titration: Add 0.1 M KOH in 10 µL increments. Record pH after stabilization (drift < 0.005 pH/min).

  • Data Processing: Plot pH vs. Volume of KOH. The pKa corresponds to the pH at the half-equivalence point (inflection).[1]

  • Validation: Perform in triplicate. The standard deviation should be < 0.05 pH units.[1]

Experiment Start Start: 5mg Sample (HCl Salt) Solvent Dissolve in 20mL 0.1 M KCl (degassed) Start->Solvent Calibrate Calibrate pH Electrode (pH 4, 7, 10) Solvent->Calibrate Titrate Titrate with 0.1 M KOH (10 µL increments) Calibrate->Titrate Measure Record pH @ Stability (<0.005 pH/min drift) Titrate->Measure Measure->Titrate Repeat until pH > 11 Calc Calculate pKa (Half-Equivalence Point) Measure->Calc

Figure 2: Potentiometric titration workflow for precise pKa determination.[1]

Safety & Handling

  • Hazards: The compound is an amine and likely a skin/eye irritant (H315, H319). The nitro group adds potential for energetic decomposition at high temperatures.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines readily absorb CO

    
     from air to form carbamates.[1]
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 29147, 4-Nitrobenzylamine. Retrieved from [Link]

Sources

Navigating a Scarce Landscape: A Technical Guide to 4-Fluoro-2-nitrobenzylamine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the availability of novel chemical building blocks is the lifeblood of innovation. One such molecule, 4-Fluoro-2-nitrobenzylamine, presents a unique combination of functionalities poised for exploration in medicinal chemistry. The strategic placement of a fluorine atom and a nitro group on the benzylamine scaffold suggests its potential utility in creating compounds with tailored pharmacokinetic and pharmacodynamic profiles. However, a comprehensive market survey reveals that 4-Fluoro-2-nitrobenzylamine with 97% purity is not a readily available catalog chemical. This guide, therefore, shifts from a simple price and availability analysis to a more crucial role: providing the technical knowledge necessary to obtain and utilize this compound through in-house synthesis, alongside a thorough understanding of its potential applications and safety considerations.

Physicochemical Properties & Structural Data

A foundational understanding of a molecule begins with its physical and chemical properties. Below is a summary of the key computed and expected properties for 4-Fluoro-2-nitrobenzylamine.

PropertyValue
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
CAS Number Not assigned
Appearance (Predicted) Yellow solid
Melting Point (Predicted) Not available; likely a solid at room temperature
Boiling Point (Predicted) Not available
Solubility (Predicted) Soluble in organic solvents like methanol, ethanol, DMSO

In-House Synthesis: A Proposed Protocol

Given the absence of commercial suppliers, a reliable synthesis protocol is paramount. The following is a proposed two-step synthetic route starting from the commercially available 4-fluoro-2-nitrotoluene. This pathway involves the oxidation of the methyl group to an aldehyde, followed by reductive amination to yield the target benzylamine.

Experimental Workflow: Synthesis of 4-Fluoro-2-nitrobenzylamine

cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A 4-Fluoro-2-nitrotoluene D Reaction at elevated temperature A->D B Oxidizing Agent (e.g., KMnO₄) B->D C Solvent (e.g., Pyridine/Water) C->D E Work-up and purification D->E F 4-Fluoro-2-nitrobenzaldehyde E->F G 4-Fluoro-2-nitrobenzaldehyde K Reaction at room temperature G->K H Ammonia source (e.g., NH₄OAc) H->K I Reducing Agent (e.g., NaBH₃CN) I->K J Solvent (e.g., Methanol) J->K L Work-up and purification K->L M 4-Fluoro-2-nitrobenzylamine L->M

Caption: Proposed two-step synthesis of 4-Fluoro-2-nitrobenzylamine.

Step 1: Synthesis of 4-Fluoro-2-nitrobenzaldehyde

This step is based on established methods for the oxidation of substituted toluenes.[1][2]

  • Materials:

    • 4-Fluoro-2-nitrotoluene

    • Potassium permanganate (KMnO₄)

    • Pyridine

    • Water

    • Sodium bisulfite

    • Dichloromethane

    • Magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in a mixture of pyridine and water.

    • Heat the mixture to reflux.

    • Slowly add potassium permanganate (2-3 equivalents) in portions over several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

    • Quench the excess permanganate in the filtrate by adding a saturated solution of sodium bisulfite until the purple color disappears.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluoro-2-nitrobenzaldehyde.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Fluoro-2-nitrobenzylamine

This step employs a standard reductive amination protocol.

  • Materials:

    • 4-Fluoro-2-nitrobenzaldehyde

    • Ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Hydrochloric acid (1M)

    • Sodium bicarbonate (saturated solution)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 4-fluoro-2-nitrobenzaldehyde (1 equivalent) and ammonium acetate (10-20 equivalents) in methanol in a round-bottom flask.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add sodium cyanoborohydride (1.5-2 equivalents) in small portions.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by adding 1M HCl until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-fluoro-2-nitrobenzylamine.

    • Purify by column chromatography if necessary.

Potential Applications in Medicinal Chemistry

The structural motifs within 4-fluoro-2-nitrobenzylamine are of significant interest in drug discovery.

  • The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence molecular conformation.

  • The Nitro Group as a Versatile Handle: The nitro group can serve as a precursor to an amine through reduction. This transformation opens up a vast chemical space for further derivatization, allowing for the introduction of various pharmacophores. Aromatic nitro compounds themselves can also exhibit biological activity.

  • The Benzylamine Scaffold: The benzylamine core is a common feature in many biologically active compounds, providing a versatile backbone for the construction of more complex molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-fluoro-2-nitrobenzylamine is unavailable, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds such as 4-fluoro-2-nitroaniline and 4-fluoro-2-nitrobenzaldehyde.[6][7][8][9]

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[7]

    • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[8]

    • Respiratory Irritation: May cause respiratory irritation.[8]

    • Long-term Exposure: Prolonged or repeated exposure may cause organ damage.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat.

    • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or with fine powders.

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid generating dust.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Fluoro-2-nitrobenzylamine represents a promising yet commercially elusive building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. By providing a detailed synthetic protocol and a thorough assessment of its potential applications and safety considerations, this guide empowers researchers to access and explore the potential of this valuable compound, paving the way for the development of novel therapeutics.

References

  • Oakwood Chemical. 4-Fluoro-2-nitrobenzonitrile. [Link]

  • Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

  • Oakwood Chemical. 4-Fluoro-2-nitrobenzoic acid. [Link]

  • PubChem. 4-Fluoro-2-nitrobenzaldehyde. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8360. [Link]

  • Google Patents. Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Carbolution Chemicals GmbH. 2-Fluor-4-nitrobenzoesäure, 97%. [Link]

  • ResearchGate. The role of fluorine in medicinal chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Key Applications of 2-Fluoro-4-nitrobenzaldehyde in Industrial Chemistry. [Link]

Sources

Methodological & Application

Synthesis of (4-Fluoro-2-nitrophenyl)methanamine from 4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-97-7) is a critical pharmacophore in medicinal chemistry, serving as a key building block for MDM2-p53 inhibitors, kinase inhibitors, and novel anti-bacterial agents. Its synthesis presents a classic chemoselectivity challenge: converting an aldehyde to a primary amine in the presence of a reducible nitro group and a halogen.

Standard catalytic hydrogenation (e.g., H₂/Pd-C) is unsuitable due to the rapid reduction of the nitro group to an aniline, yielding the undesired diamine. This Application Note details a robust, self-validating protocol for the chemoselective reductive amination of 4-fluoro-2-nitrobenzaldehyde using ammonium acetate and sodium cyanoborohydride. This method ensures high fidelity of the nitro moiety while effectively installing the primary amine.

Scientific Foundation & Strategic Analysis

Retrosynthetic Logic

The synthesis is best approached via a direct reductive amination. The choice of reducing agent is the determinant factor for success.

Retrosynthesis Target (4-Fluoro-2-nitrophenyl)methanamine (Target) Intermediate Imine / Hemiaminal (Transient Species) Target->Intermediate Reduction (Hydride Transfer) SM 4-Fluoro-2-nitrobenzaldehyde (Starting Material) Intermediate->SM Condensation (-H2O) Reagents NH4OAc + NaBH3CN (Chemoselective Reduction) Reagents->Target

Figure 1: Retrosynthetic disconnection highlighting the transient imine intermediate.

Mechanistic Insight: The "Borch Reduction"

The protocol relies on the principles established by Borch et al. . The reaction proceeds through the in situ formation of an iminium ion.

  • Imine Formation: Ammonium acetate (

    
    ) provides a high concentration of ammonia, shifting the equilibrium toward the imine (
    
    
    
    ).
  • Selective Reduction: Sodium cyanoborohydride (

    
    ) is electron-deficient due to the cyano group.[1] Unlike sodium borohydride (
    
    
    
    ), it is stable in acid (pH 6-7) and does not reduce aldehydes or ketones at appreciable rates at this pH. However, it rapidly reduces the protonated iminium ion (
    
    
    ).
  • Nitro Tolerance: Under these mild, slightly acidic conditions, the nitro group (

    
    ) and the aryl fluoride (
    
    
    
    ) remain inert.

Experimental Protocol

Materials & Equipment
  • Starting Material: 4-Fluoro-2-nitrobenzaldehyde (1.0 equiv).

  • Amine Source: Ammonium Acetate (

    
    ), anhydrous (10.0 - 15.0 equiv). Note: Excess is crucial to prevent secondary amine dimerization.
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv).[1]
    
  • Solvent: Methanol (anhydrous preferred).[2]

  • Safety:

    
     is highly toxic and generates HCN gas if exposed to strong acid.[3] Work in a well-ventilated fume hood.
    
Step-by-Step Methodology

Step 1: Imine Formation

  • Charge a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 4-Fluoro-2-nitrobenzaldehyde (1.69 g, 10 mmol) and Ammonium Acetate (7.71 g, 100 mmol).

  • Dissolve in Methanol (30 mL).

  • Stir at room temperature (20-25°C) for 30 minutes.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

Step 2: Selective Reduction 5. Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, though this is optional for small scales. 6. Add Sodium Cyanoborohydride (0.94 g, 15 mmol) in one portion. 7. Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (Overnight).

  • Process Control: Monitor via TLC (System: 5% MeOH in DCM). The aldehyde spot (
    
    
    ) should disappear; a baseline amine spot will appear.

Step 3: Workup & Quench 8. Critical Safety Step: Slowly acidify the reaction mixture to pH < 2 using concentrated HCl (careful addition) to quench excess hydride and decompose any boron complexes. Perform this in a hood; trace HCN may evolve. 9. Stir the acidic solution for 30 minutes. 10. Remove Methanol under reduced pressure (Rotavap). 11. Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (


 mL).
  • Logic: The product is protonated (
    
    
    ) and stays in the water layer. Neutral impurities (unreacted aldehyde) are removed in the ether layer.

Step 4: Isolation 12. Basify the aqueous layer to pH > 10 using 4M NaOH or solid KOH. The solution will become cloudy as the free amine precipitates/oils out. 13. Extract the aqueous layer with Dichloromethane (DCM) (


 mL).
14. Combine DCM extracts, dry over anhydrous 

, filter, and concentrate in vacuo.
Purification

The crude product is often sufficiently pure (>90%) for subsequent steps. If higher purity is required:

  • Flash Chromatography: Silica gel, Eluent: DCM:MeOH:NH₄OH (95:4:1).

  • Salt Formation: Dissolve crude oil in Et₂O and add HCl/Dioxane to precipitate the hydrochloride salt.

Data Interpretation & Validation

Expected Analytical Data
TechniqueParameterExpected Signal / Observation
¹H NMR (CDCl₃)Benzylic

Singlet or broad singlet at ~4.0 - 4.2 ppm (2H).
¹H NMR (CDCl₃)Aromatic ProtonsThree distinct signals in the 7.0–8.0 ppm region.
¹H NMR (CDCl₃)Amine

Broad singlet at ~1.5 - 2.0 ppm (exchangeable with D₂O).
MS (ESI) Molecular Ion

m/z.
Appearance Physical StateYellowish oil or low-melting solid (free base).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dimer Formation (Secondary Amine)Insufficient

Ensure at least 10 equivalents of Ammonium Acetate are used.
Low Yield Incomplete Hydrolysis of Boron ComplexEnsure the acidic quench (Step 9) is stirred long enough (30+ min).
No Reaction pH too high

requires slightly acidic pH (provided by

). If using different amine, add AcOH.

Workflow Visualization

Workflow Start Start: 4-Fluoro-2-nitrobenzaldehyde + NH4OAc (10 eq) in MeOH ImineStep Stir 30 min @ RT (Imine Formation) Start->ImineStep Reduction Add NaBH3CN (1.5 eq) Stir 12-16h ImineStep->Reduction Quench Acidic Quench (HCl) Remove MeOH Reduction->Quench Wash Wash Aq. Layer with Ether (Remove neutrals) Quench->Wash Basify Basify Aq. Layer (NaOH) Extract with DCM Wash->Basify End Isolate Product (4-Fluoro-2-nitrophenyl)methanamine Basify->End

Figure 2: Operational workflow for the batch synthesis.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Common Organic Chemistry. (n.d.). "Sodium Cyanoborohydride Reagent Guide."

Sources

Application Note: High-Fidelity Reductive Amination of 4-Fluoro-2-nitrobenzaldehyde

[1]

Executive Summary

This guide outlines the chemoselective reductive amination of 4-Fluoro-2-nitrobenzaldehyde , a highly functionalized scaffold widely used in the synthesis of quinazolines, indoles, and bioactive heterocycles.

The primary challenge with this substrate is its dual-electrophilicity .[1] The ortho-nitro group activates the aldehyde for condensation but simultaneously activates the para-fluorine atom toward Nucleophilic Aromatic Substitution (

1

This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its mildness and selectivity, ensuring high yields of the target benzylamine while preserving the nitro group and the carbon-fluorine bond.

Strategic Analysis: Reactivity & Chemoselectivity

The Substrate Landscape

The 4-Fluoro-2-nitrobenzaldehyde molecule presents three distinct reactive sites that must be managed:

  • Aldehyde (C-1): The primary target.[1] Activated by the electron-withdrawing ortho-nitro group, facilitating rapid imine formation.[1]

  • Fluorine (C-4): Highly activated toward

    
     by the para-nitro group.[1] Excess amine or elevated temperatures can lead to displacement of the fluorine, forming a diamine byproduct.
    
  • Nitro Group (C-2): Susceptible to reduction to aniline (or hydroxylamine) if catalytic hydrogenation (

    
    ) or strong hydride donors (
    
    
    ) are used.
Competing Reaction Pathways

The following diagram illustrates the kinetic competition between the desired reductive amination and the undesired side reactions.

ReactionPathwaysStart4-Fluoro-2-nitrobenzaldehyde+ Amine (R-NH2)ImineIntermediate ImineStart->Imine Fast (Reversible)Acid Cat.SNAr_SideSide Product A:Fluorine Displacement(SNAr)Start->SNAr_Side Slow (Irreversible)Heat/Excess AmineProductTarget Benzylamine(Nitro & Fluoro intact)Imine->Product Selective Reduction(STAB)Nitro_Red_SideSide Product B:Nitro Reduction(Aniline/Hydroxylamine)Imine->Nitro_Red_Side H2/Pd or Strong Hydride

Caption: Kinetic competition between the desired reductive amination pathway (green) and undesired SNAr or nitro-reduction pathways (red).

Experimental Protocols

Method A: Direct Reductive Amination with STAB (Recommended)

Rationale: Sodium triacetoxyborohydride (

1

Reagents:

  • Substrate: 4-Fluoro-2-nitrobenzaldehyde (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.05 - 1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (1.4 - 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

Protocol:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-nitrobenzaldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Amine Addition: Add the Amine (1.05 equiv).

    • Critical Control: Do not use a large excess of amine (>1.2 equiv) to minimize

      
       risk at the C-4 position.
      
  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (20-25°C) for 15–30 minutes to facilitate imine equilibrium.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for highly nucleophilic amines). Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1][2] Look for the disappearance of the aldehyde and the appearance of the amine mass.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Stepwise Reduction with (Alternative)

Rationale: Use this method if STAB is unavailable or if the amine is extremely sluggish. This method separates imine formation from reduction, preventing direct reduction of the aldehyde.[3][4]

Protocol:

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous Methanol (MeOH) . Add

    
     (anhydrous) as a drying agent to push equilibrium. Stir for 2–4 hours at RT.
    
  • Filtration: Filter off the

    
     and transfer the filtrate to a clean flask.
    
  • Reduction: Cool the methanolic imine solution to 0°C.

  • Addition: Add Sodium Borohydride (

    
    ) (1.0 equiv) portion-wise over 10 minutes.
    
    • Note:

      
       is stronger than STAB and can reduce ketones/aldehydes, but since the aldehyde is already converted to the imine, chemoselectivity is achieved.
      
  • Workup: Quench with water, extract with EtOAc, and purify as above.

Comparison of Reducing Agents

FeatureSodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (

)
Sodium Borohydride (

)
Catalytic Hydrogenation (

)
Selectivity Excellent (Reduces imine > aldehyde)Good (pH dependent)Poor (Reduces aldehyde

imine)
Poor (Reduces

group)
Nitro Tolerance HighHighHighIncompatible
Fluorine Stability High (Mild conditions)HighModerate (Basic conditions possible)High (unless Pd catalyzes hydrodefluorination)
Toxicity LowHigh (Cyanide risk)LowLow
Protocol Type One-Pot (Direct)One-Pot (pH 6)Two-Step (Indirect)N/A

Troubleshooting & Optimization

Issue: Fluorine Displacement ( Product Observed)
  • Diagnosis: LC-MS shows a mass corresponding to [Product + Amine - HF].

  • Cause: The amine is attacking the C-4 position instead of the carbonyl, or the reaction temperature is too high.

  • Solution:

    • Lower Temperature: Conduct the imine formation at 0°C.

    • Stoichiometry: Ensure strictly 1.0 equiv of amine is used.

    • Solvent Switch: Switch from polar solvents (like MeOH in Method B) to non-polar solvents (DCM/DCE in Method A), as

      
       reactions are often accelerated in polar aprotic solvents (though MeOH is protic, it stabilizes the transition state).
      
Issue: Incomplete Conversion
  • Diagnosis: Significant aldehyde remains after 16h.

  • Cause: Steric hindrance from the ortho-nitro group or low amine nucleophilicity.[1]

  • Solution:

    • Increase Acid: Increase AcOH to 2.0–3.0 equiv to activate the carbonyl.

    • Drying Agents: Add activated 4Å molecular sieves to the reaction mixture to remove water and drive imine formation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link (Cited for SNAr mechanistic context on fluoro-nitro systems).[1]

  • Master Organic Chemistry. (2017). Reductive Amination. Link

Application Notes and Protocols for the Selective Catalytic Hydrogenation of 4-Fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Amino-4-fluorobenzonitrile

In the landscape of modern drug discovery and fine chemical synthesis, functionalized anilines serve as indispensable building blocks.[1] 3-Amino-4-fluorobenzonitrile, the target molecule of this guide, is a particularly valuable intermediate. Its unique substitution pattern—a nucleophilic amino group, an electron-withdrawing nitrile, and a strategically placed fluorine atom—makes it a versatile precursor for a wide range of pharmaceuticals, agrochemicals, and advanced materials. The selective synthesis of this compound, however, presents a classic chemoselectivity challenge: the reduction of a nitro group in the presence of other reducible moieties, namely a nitrile and an aryl fluoride.

Catalytic hydrogenation with molecular hydrogen (H₂) stands as the most efficient and environmentally benign method for converting nitroarenes to anilines.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective catalytic hydrogenation of 4-Fluoro-2-nitrobenzonitrile. We will delve into the mechanistic rationale, provide detailed experimental protocols, and emphasize the critical safety procedures required for this powerful transformation.

Mechanistic Insights & The Challenge of Chemoselectivity

The catalytic hydrogenation of nitroarenes is a complex, multi-step process occurring on the surface of a heterogeneous catalyst. While the exact mechanism can vary with the catalyst and conditions, the transformation generally proceeds through intermediates like nitrosobenzene and phenylhydroxylamine before yielding the final aniline.[2][3]

dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption="Figure 1: Desired reaction pathway and potential side reactions."

The primary challenge in the hydrogenation of 4-Fluoro-2-nitrobenzonitrile is to direct the reaction exclusively down the desired pathway, avoiding two major side reactions:

  • Hydrogenolysis of the Carbon-Fluorine Bond: The C-F bond, particularly on an electron-rich aromatic ring (as the amine is formed), can be cleaved by certain catalysts, most notably Palladium on Carbon (Pd/C).[4][5] This leads to the formation of an undesired defluorinated impurity.

  • Reduction of the Nitrile Group: The nitrile (C≡N) group is also susceptible to hydrogenation, which would yield a benzylamine derivative. This requires harsher conditions than nitro reduction but can occur with less selective catalysts or prolonged reaction times.[6]

Achieving high selectivity hinges on the judicious choice of catalyst and reaction conditions. The mode of adsorption of the nitroarene onto the catalyst surface is believed to be a determining factor; a perpendicular orientation is thought to favor selective hydrogenation of the nitro group.[1]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter for this transformation. While numerous catalysts can reduce nitro groups, only a subset offers the required selectivity.

CatalystSelectivity for Nitro GroupRisk of DehalogenationRisk of Nitrile ReductionTypical Conditions
Palladium on Carbon (Pd/C) HighHigh Low to ModerateLow pressure H₂, Room Temp
Platinum on Carbon (Pt/C) HighLow LowLow to moderate pressure H₂
Raney® Nickel HighLow Moderate to HighModerate pressure H₂, Elevated Temp
Modified/Poisoned Pd/C Very HighLowVery LowLow pressure H₂, Room Temp
  • Palladium on Carbon (Pd/C): While highly active for nitro group reduction, Pd/C is often too aggressive for substrates containing aryl halides, readily catalyzing dehalogenation.[4][5] It should generally be avoided for this specific transformation unless modified.

  • Platinum on Carbon (Pt/C): Pt/C is an excellent choice for this reaction. It is highly effective for nitro group reduction but shows significantly lower activity towards hydrogenolysis of C-F bonds compared to Pd/C.[7]

  • Raney® Nickel: This catalyst is a cost-effective and active option.[8] It is less prone to causing dehalogenation than Pd/C.[9] However, it may require higher temperatures and pressures and can sometimes promote nitrile reduction.[10] Its pyrophoric nature also demands stringent safety protocols.[8]

  • Modified Catalysts: The selectivity of Pd/C can be dramatically improved by using catalyst poisons or additives. For instance, using ethylenediamine or diphenylsulfide as a modifier can suppress its hydrogenolysis activity, allowing for the selective reduction of other functional groups while preserving sensitive ones like halides and nitriles.[6][11]

Recommendation: For initial trials, 5% Platinum on Carbon (Pt/C) is the recommended catalyst due to its favorable balance of high activity for nitro reduction and low propensity for causing defluorination.

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and explosive hydrogen gas.[12][13] All procedures must be conducted in a certified chemical fume hood.[14] Safety glasses, lab coats, and appropriate gloves are mandatory.[13] A blast shield is highly recommended for reactions run under pressure.[13][14]

Protocol 1: Laboratory Scale Hydrogenation (Atmospheric Pressure)

This protocol is suitable for small-scale synthesis (mmol scale) using a hydrogen-filled balloon.

Apparatus:

  • Three-necked round-bottom flask

  • Magnetic stir bar and stir plate

  • Gas inlet adapter with stopcock

  • Septum

  • Nitrogen/vacuum manifold

  • Hydrogen balloon

dot graph "Atmospheric_Hydrogenation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

} caption="Figure 2: Workflow for atmospheric pressure hydrogenation."

Procedure:

  • Catalyst Charging: To a dry three-necked flask equipped with a magnetic stir bar, add 5% Pt/C (5-10 mol% relative to the substrate).

  • Substrate Addition: Add 4-Fluoro-2-nitrobenzonitrile (1.0 eq).

  • System Purge (Nitrogen): Assemble the glassware. Connect one neck to a nitrogen/vacuum manifold. Seal the other necks. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12][15]

  • Solvent Addition: Under a positive flow of nitrogen, add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • System Purge (Hydrogen): Disconnect the nitrogen line and carefully connect a balloon filled with hydrogen gas. Evacuate and backfill with hydrogen three times.

  • Reaction: Begin vigorous stirring. The reaction is typically run at room temperature. Monitor the reaction progress by TLC or HPLC (see Analytical Methods section). The reaction is often complete within 2-8 hours.

  • Quenching and Filtration: Once the reaction is complete, purge the system with nitrogen again to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst on the Celite pad is pyrophoric and can ignite upon contact with air.[12] Immediately quench the filter cake with plenty of water and keep it wet.[12] Do not allow it to dry.

  • Work-up: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: High-Pressure Hydrogenation

This protocol is for larger-scale reactions or when higher hydrogen pressure is required, using equipment like a Parr shaker or a high-pressure autoclave.

Procedure:

  • Pre-Operation Checks: Inspect the high-pressure reactor vessel, gauges, and connections for any damage. Ensure the reactor is placed in a well-ventilated fume hood.[16]

  • Charging the Reactor: Charge the reactor vessel with the solvent, 4-Fluoro-2-nitrobenzonitrile, and the Pt/C catalyst. The total volume should not exceed two-thirds of the vessel's capacity.[16]

  • Sealing and Leak Testing: Seal the reactor according to the manufacturer's instructions, tightening bolts diagonally and gradually.[16] Pressurize the system with nitrogen to slightly above the intended reaction pressure. Hold for 30 minutes and monitor for any pressure drop, which would indicate a leak.[16]

  • Purging: Depressurize and purge the system by pressurizing with nitrogen and venting at least three times to remove all oxygen.[15][16]

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin agitation (shaking or stirring) and heat if necessary (though room temperature is often sufficient). Monitor the reaction by observing the pressure drop as hydrogen is consumed.

  • Shutdown: Once the reaction is complete (no further hydrogen uptake), stop the agitation and cool the reactor to room temperature.

  • Depressurization and Purging: Carefully and slowly vent the excess hydrogen into the fume hood exhaust. Purge the reactor three times with nitrogen to remove all residual hydrogen.[16]

  • Product Recovery: Open the reactor and recover the contents. Filter the catalyst using the same precautions as described in Protocol 1. Isolate the product via standard work-up procedures.

Analytical Methods for Monitoring and Characterization

Reaction Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction's progress. It allows for the quantitative assessment of the starting material, product, and any potential byproducts.

ParameterCondition
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 25% B, ramp to 65% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp 40 °C
This is a representative method; optimization may be required.[17][18]
Product Characterization

The structure of the final product, 3-amino-4-fluorobenzonitrile, should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expect to see characteristic aromatic proton signals. The formation of the amine will cause a significant upfield shift of the adjacent aromatic protons compared to the starting nitro compound. The -NH₂ protons will appear as a broad singlet.

  • ¹³C NMR: The carbon attached to the newly formed amino group will show a significant upfield shift.

  • ¹⁹F NMR: This is a crucial technique to confirm the retention of the fluorine atom. A single resonance is expected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₅FN₂).

  • IR Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands around 3350-3450 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group (around 1530 and 1350 cm⁻¹). The nitrile (C≡N) stretch should remain (around 2230 cm⁻¹).

Conclusion

The selective catalytic hydrogenation of 4-Fluoro-2-nitrobenzonitrile to 3-amino-4-fluorobenzonitrile is a highly valuable transformation that requires careful control of chemoselectivity. By selecting the appropriate catalyst—with Pt/C being a prime candidate—and adhering to rigorous experimental and safety protocols, researchers can successfully synthesize this important building block in high yield and purity. The guidelines presented in this document, grounded in established chemical principles and safety practices, provide a robust framework for achieving this selective reduction efficiently and safely.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.
  • Hydrogenation SOP.
  • Hydrogenation Reactions. University of Pittsburgh Safety Manual.
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing.
  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate.
  • Standard Operating Procedures - The Sarpong Group.
  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. University of East Anglia.
  • Catalytic mechanism for the hydrogenation of nitrobenzene. ResearchGate.
  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.
  • General CTH for the reduction of nitroarenes using nickel Raney. ResearchGate.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry.
  • Reduction of nitro compounds. Wikipedia.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PMC.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MTC USA.
  • Nitro Reduction - Common Conditions.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
  • Synthesis of 4-amino-3-fluorobenzonitrile. PrepChem.com.
  • 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum. ChemicalBook.
  • Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. Google Patents.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • 3-Fluorobenzonitrile. ResearchGate.
  • Process for synthesizing 3,4-difluorobenzonitrile. Google Patents.
  • Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4. ResearchGate.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • 4-Fluoro-2-nitrobenzonitrile (CAS 80517-21-1). Fluorochem.
  • Selective gas phase hydrogenation of nitroarenes over Mo 2 C-supported Au–Pd.
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation.
  • Palladium on Carbon (Pd/C). Common Organic Chemistry.
  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate.
  • An example of light enhanced hydrogenation of 4-nitrobenzonitrile over... ResearchGate.
  • Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz.
  • 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum. ChemicalBook.
  • Bio NMR spectroscopy.
  • 4-Fluoro-2-nitrobenzonitrile. PubChem.
  • 4-Fluoro-2-nitrobenzonitrile, 97% 1 g. Thermo Scientific Chemicals.
  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin.

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Application Notes & Protocols: Amide Bond Formation Using (4-Fluoro-2-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of (4-Fluoro-2-nitrophenyl)methanamine with carboxylic acids to form N-(4-fluoro-2-nitrobenzyl) amides. (4-Fluoro-2-nitrophenyl)methanamine is a versatile bifunctional building block, featuring a nucleophilic primary amine and an aromatic ring activated towards nucleophilic aromatic substitution (SNAr). This guide details the principles of amide bond formation, provides robust, field-tested protocols, discusses the selection of coupling agents, and addresses potential side reactions and mitigation strategies.

Introduction: The Utility of (4-Fluoro-2-nitrophenyl)methanamine

(4-Fluoro-2-nitrophenyl)methanamine, also known as 4-fluoro-2-nitrobenzylamine, is a critical intermediate in modern organic and medicinal chemistry. Its structure is notable for two key reactive sites:

  • A Primary Benzylamine Group: This functional group readily participates in standard amide coupling reactions with carboxylic acids, making it an ideal scaffold for building molecular complexity.

  • An Activated Aromatic Ring: The presence of a strongly electron-withdrawing nitro group ortho to a fluorine atom significantly activates the C-F bond towards nucleophilic aromatic substitution (SNAr).[1] This allows for subsequent diversification of the aromatic core after the initial amide bond is formed.

The strategic incorporation of a fluorine atom can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3][4] Consequently, this reagent is frequently employed in the synthesis of novel therapeutic agents and other high-value fine chemicals.[5][6][7] This guide focuses on the first key reaction: the reliable and efficient formation of the amide bond.

Core Chemistry: Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, as it requires the elimination of water. The reaction is typically driven by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.[8] This is achieved using a "coupling reagent." The general process involves two main steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[8][9][10]

  • Coupling: The primary amine, in this case (4-Fluoro-2-nitrophenyl)methanamine, acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield the stable amide bond.[11]

Selecting the Right Coupling Reagent

The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and the desired reaction conditions.

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used activators.[9][10][12] They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[10][12] EDC is often preferred in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification.[10] DCC, while highly effective, produces a dicyclohexylurea (DCU) byproduct that is often insoluble and removed by filtration. To suppress side reactions and minimize racemization of chiral carboxylic acids, these reagents are frequently used with additives like 1-Hydroxybenzotriazole (HOBt).[13][14]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered third-generation coupling agents, known for high efficiency, fast reaction rates, and low rates of racemization.[15][16] HATU activates carboxylic acids by forming a highly reactive OAt-active ester.[16][17][18] This makes it particularly effective for coupling sterically hindered or electronically deactivated substrates where other reagents might fail.[16]

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is almost always required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[19]

Experimental Protocols & Workflow

This section provides a detailed, step-by-step master protocol for the synthesis of N-(4-fluoro-2-nitrobenzyl) amides.

General Experimental Workflow

The logical flow of the synthesis is straightforward, involving activation of the acid followed by the introduction of the amine.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid and Base (e.g., DIPEA) in aprotic solvent (e.g., DMF) add_coupling Add Coupling Reagent (e.g., HATU, EDC) at 0°C reagents->add_coupling stir_activation Stir for 15-30 min at 0°C add_coupling->stir_activation add_amine Add (4-Fluoro-2-nitrophenyl)methanamine stir_activation->add_amine stir_rt Warm to RT and Stir (2-16 hours) add_amine->stir_rt quench Quench Reaction (e.g., with H₂O) stir_rt->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for amide coupling.

Master Protocol: HATU-Mediated Coupling

This protocol is optimized for reliability and is suitable for a wide range of carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • (4-Fluoro-2-nitrophenyl)methanamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine, Saturated aq. NaHCO₃, 1M HCl

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (3.0 eq) to the solution and cool the flask to 0°C using an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0°C.

  • Stir the mixture at 0°C for 15-20 minutes to ensure complete formation of the active ester.

  • Add a solution of (4-Fluoro-2-nitrophenyl)methanamine (1.1 eq) in a small amount of DMF to the reaction mixture dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Wash the combined organic layers sequentially with 1M HCl (to remove excess DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluoro-2-nitrobenzyl) amide.

Data Presentation: Representative Examples

The following table summarizes typical results for the coupling of (4-Fluoro-2-nitrophenyl)methanamine with various carboxylic acids using standard coupling protocols.

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF492
Acetic AcidEDC/HOBtDIPEADCM1285
Cyclohexanecarboxylic AcidHATUDIPEADMF689
Thiophene-2-carboxylic acidEDC/HOBtEt₃NDCM1681
N-Boc-glycineHATUDIPEADMF295

Yields are representative and may vary based on reaction scale and purification efficiency.

Critical Considerations: Side Reactions and Mitigation

While amide coupling is generally robust, the unique structure of (4-Fluoro-2-nitrophenyl)methanamine presents a potential competing reaction pathway: Nucleophilic Aromatic Substitution (SNAr).

The SNAr Side Reaction

The C-F bond is activated by the ortho nitro group.[1] Under certain conditions, a nucleophile can displace the fluoride ion.[20][21][22] In the context of amide coupling, the most likely nucleophile to cause this side reaction is the deprotonated carboxylic acid (carboxylate) or the amine itself, especially if excess base or elevated temperatures are used.

G cluster_desired Desired Pathway: Amide Coupling cluster_side Potential Side Reaction: SNAr start (4-Fluoro-2-nitrophenyl)methanamine + R-COOH amide N-(4-fluoro-2-nitrobenzyl) amide start->amide Coupling Agent (HATU, EDC) Base (DIPEA), RT snar Dimerization or Polymerization (Amine attacking another molecule's C-F bond) start->snar Excess Base High Temperature

Caption: Desired reaction vs. potential side reaction.

Mitigation Strategies:

  • Temperature Control: Perform the reaction at 0°C to room temperature. Avoid heating unless necessary, as higher temperatures significantly accelerate SNAr reactions.

  • Stoichiometry: Use a slight excess of the amine (1.1 eq) but avoid a large excess. Carefully control the amount of base used; typically 2-3 equivalents are sufficient.

  • Order of Addition: Always follow the correct order of addition as described in the protocol. Pre-activating the carboxylic acid for a short period before adding the amine ensures the highly reactive species is consumed in the desired pathway.

Conclusion

The reaction of (4-Fluoro-2-nitrophenyl)methanamine with carboxylic acids is a reliable and high-yielding method for synthesizing N-(4-fluoro-2-nitrobenzyl) amides. By selecting an appropriate coupling reagent, such as HATU for challenging substrates or EDC/HOBt for routine transformations, and by maintaining careful control over reaction conditions, researchers can effectively minimize side reactions and achieve excellent results. The protocols and insights provided in this guide are designed to enable scientists in drug discovery and chemical development to confidently utilize this versatile building block in their synthetic campaigns.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from Ningbo Innopharmchem Co., Ltd. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from Common Organic Chemistry. [Link]

  • Organic Mechanisms. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from Wikipedia. [Link]

  • Sivakumar, M., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(28), 3649-3652. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from Ningbo Innopharmchem Co., Ltd. [Link]

  • Organic Mechanisms. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Brazilian Chemical Society, 29(10), 2134-2144. [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Vlasov, V. M. (1998). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 67(11), 943-968. [Link]

  • ResearchGate. (2014). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 38(3), 175-176. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from Vapourtec Ltd. [Link]

  • Greaney, M. F., & Smith, S. C. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(46), 14474-14494. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from AAPPTEC. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2011). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 13(10), 2568-2571. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(10), 2843-2863. [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Leah4sci. (2022, March 18). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Video]. YouTube. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from Jack Westin. [Link]

  • Greening, D. R., & Jackson, C. J. (2015). Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions. Microbiology and Molecular Biology Reviews, 79(4), 441-468. [Link]

  • Ertan, T., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2032-2044. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from Ningbo Innopharmchem Co., Ltd. [Link]

  • The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions [Video]. YouTube. [Link]

  • Professor eMoney. (2022, March 17). MCAT Organic Chemistry: Chapter 4 - Analyzing Organic Reactions (2/2) [Video]. YouTube. [Link]

  • ResearchGate. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Key Applications of 2-Fluoro-4-nitrobenzaldehyde in Industrial Chemistry. Retrieved from Ningbo Innopharmchem Co., Ltd. [Link]

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Application Note & Protocol: A Streamlined One-Pot Synthesis of (4-Fluoro-2-nitrophenyl)methanamine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of (4-Fluoro-2-nitrophenyl)methanamine hydrochloride salt, a valuable building block in pharmaceutical and agrochemical research. The protocol detailed herein leverages the power of catalytic hydrogenation to simultaneously reduce both the nitrile and nitro functionalities of 4-fluoro-2-nitrobenzonitrile. This approach offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation compared to multi-step procedures.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, and critical safety considerations.

Introduction: The Significance of (4-Fluoro-2-nitrophenyl)methanamine

(4-Fluoro-2-nitrophenyl)methanamine and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of the fluorinated and nitrated phenyl ring, coupled with the reactive primary amine, makes it a versatile scaffold for the development of novel therapeutic agents and agrochemicals.[2][3] Traditional synthetic routes to such compounds often involve multiple, discrete steps for the reduction of the nitrile and nitro groups, leading to increased solvent consumption, potential for product loss during intermediate purifications, and longer overall synthesis times. The one-pot methodology presented here addresses these challenges by consolidating the transformation into a single, efficient operation.[1]

The Chemical Rationale: A Tale of Two Reductions

The core of this one-pot synthesis lies in the concurrent reduction of two distinct functional groups: a nitrile and a nitro group. The chosen methodology is catalytic hydrogenation, a robust and widely used industrial process for the synthesis of primary amines from nitriles.[4][5][6]

Reaction Scheme:

The selection of a suitable catalyst is paramount for the success of this reaction. Palladium on carbon (Pd/C) is an excellent candidate due to its proven efficacy in hydrogenating both nitro groups and nitriles.[7] The reaction proceeds via the adsorption of hydrogen gas and the substrate onto the catalyst surface, where the stepwise reduction occurs. The intermediate imine formed from the nitrile reduction is highly reactive and is further hydrogenated to the primary amine.[5] To minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine, it is crucial to optimize reaction conditions such as hydrogen pressure, temperature, and catalyst loading.[4][8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the streamlined, one-pot workflow for the synthesis of (4-Fluoro-2-nitrophenyl)methanamine hydrochloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start: Assemble Hydrogenation Apparatus reagents Charge Reactor: - 4-Fluoro-2-nitrobenzonitrile - Solvent (e.g., Ethanol) - Pd/C Catalyst start->reagents purge Inerting: Purge with Nitrogen reagents->purge hydrogenate Hydrogenation: - Pressurize with H₂ - Heat and Stir purge->hydrogenate monitor Monitor Reaction Progress (e.g., TLC, HPLC) hydrogenate->monitor cool Cool Reactor & Vent monitor->cool Upon Completion filter Filter Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate acidify Acidify with HCl in Ether concentrate->acidify isolate Isolate Product by Filtration acidify->isolate dry Dry Product isolate->dry end Final Product: (4-Fluoro-2-nitrophenyl)methanamine HCl dry->end

One-pot synthesis workflow.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
4-Fluoro-2-nitrobenzonitrile≥97%e.g., Fluorochem, Manchester OrganicsStarting material.[9][10]
Palladium on Carbon (Pd/C)10 wt. %e.g., Sigma-AldrichHydrogenation catalyst.[7]
EthanolAnhydrous---Reaction solvent.
Hydrogen GasHigh Purity---Reducing agent.
Nitrogen GasHigh Purity---Inerting gas.
Hydrochloric Acid2M in Diethyl Ether---For salt formation.
Diethyl EtherAnhydrous---For precipitation.
Celite®------Filter aid.

4.2. Equipment

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar, pressure gauge, gas inlet, and vent.[7][11]

  • Schlenk line for inert atmosphere techniques.

  • Standard laboratory glassware.

  • Filtration apparatus (e.g., Büchner funnel).

  • Rotary evaporator.

4.3. Step-by-Step Procedure

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled. Perform a leak test with nitrogen before introducing any reagents.[11]

  • Charging the Reactor: In a fume hood, charge the reactor vessel with 4-fluoro-2-nitrobenzonitrile (1.0 eq.), 10% Pd/C (5-10 mol%), and anhydrous ethanol as the solvent. The reaction mixture volume should not exceed two-thirds of the vessel's capacity.[11]

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas at least three times to remove all oxygen, which can form explosive mixtures with hydrogen.[7][11]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and, if necessary, heat the reaction mixture to the optimized temperature (e.g., 25-50 °C). The reaction is often exothermic, so careful temperature monitoring is essential.[7]

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen (pressure drop). The reaction can also be monitored by taking aliquots (after depressurizing and purging with nitrogen) and analyzing them by TLC or HPLC.[12]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen three times.[11]

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet with solvent or water during filtration and disposal.[12][13] Wash the filter cake with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Salt Formation and Isolation: Dissolve the crude amine residue in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether until precipitation is complete.

  • Product Collection: Collect the precipitated (4-Fluoro-2-nitrophenyl)methanamine hydrochloride salt by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Safety Precautions: A Culture of Safety

  • Hydrogenation Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air.[12] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[11][13] The reactor must be rated for the intended pressure and temperature.[7]

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen.[12][13] Never allow the used catalyst to dry in the air. Keep it wet with water or solvent at all times and dispose of it in a dedicated, properly labeled waste container.[13]

  • Reagent Handling: 4-Fluoro-2-nitrobenzonitrile is toxic if swallowed or in contact with skin.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Pressure Safety: Never exceed the maximum rated pressure and temperature of the hydrogenation apparatus.[11] Always check that safety relief valves and pressure gauges are functioning correctly before starting.[11]

Expected Results and Characterization

The one-pot synthesis of (4-Fluoro-2-nitrophenyl)methanamine hydrochloride is expected to proceed in good to excellent yields. The final product should be a solid, and its identity and purity can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete ReactionInactive catalyst, insufficient hydrogen pressure, low temperature, insufficient reaction time.Use fresh catalyst, increase hydrogen pressure, moderately increase temperature, extend reaction time.
Formation of ByproductsOver-reduction, reaction with intermediate imine.Optimize reaction conditions (lower temperature, shorter time), consider adding ammonia to the reaction mixture to suppress secondary amine formation.[14]
Low YieldProduct loss during work-up, incomplete precipitation.Ensure complete transfer of materials, use a minimal amount of solvent for precipitation, cool the solution during filtration.

Conclusion

The one-pot catalytic hydrogenation of 4-fluoro-2-nitrobenzonitrile offers a highly efficient and streamlined route to (4-fluoro-2-nitrophenyl)methanamine hydrochloride. This method minimizes waste and operational complexity, making it an attractive alternative to traditional multi-step syntheses. By adhering to the detailed protocol and safety guidelines presented in this application note, researchers can reliably and safely produce this valuable chemical intermediate for their research and development endeavors.

References

  • Nitrile reduction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Royal Society of Chemistry. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved February 15, 2026, from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from [Link]

  • Lónyi, F., & Szöllősi, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 453-472. Retrieved from [Link]

  • Bauer, I., & Knölker, H.-J. (2015). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 5(2), 857-861. Royal Society of Chemistry. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved February 15, 2026, from [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. Retrieved from [Link]

  • Sodium borohydride. (2025, March 26). PENTA. Retrieved from [Link]

  • Sodium borohydride ScienceLab.pdf. (2005, October 9). Harper College. Retrieved from [Link]

  • Sodium borohydride. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Green, A. G., & Melen, R. L. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Royal Society Open Science, 7(7), 200854. Retrieved from [Link]

  • Langer, R., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. Royal Society of Chemistry. Retrieved from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007, October 1). Retrieved from [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved from [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Retrieved February 15, 2026, from [Link]

  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Retrieved from [Link]

  • Selective synthesis of secondary amines from nitriles using Pt nanowires as a catalyst. (2014, February 10). Royal Society of Chemistry. Retrieved from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Fluoro-2-nitrobenzonitrile. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.
  • 4-Fluoro-2-nitrobenzonitrile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (n.d.). Google Patents.
  • One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3- triazoles and fluoroalkylated acid anhydrides. (n.d.). Retrieved from [Link]

  • One-pot synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Retrieved from [Link]

  • Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. (2016, May 31). ScholarWorks at UMass Boston. Retrieved from [Link]

  • Synthesis of 4-fluoro-2-nitrophenylhydrazine hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4-Fluoro-2-nitrobenzonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020, October 7). Organic Syntheses. Retrieved from [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013, October 7). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Guide: Purification of 4-Fluoro-2-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Aldehyde Impurities (4-Fluoro-2-nitrobenzaldehyde) from 4-Fluoro-2-nitrobenzylamine. Document ID: TS-PUR-FNBA-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary

The purification of 4-Fluoro-2-nitrobenzylamine is frequently complicated by the presence of its precursor or oxidation byproduct, 4-fluoro-2-nitrobenzaldehyde .

These two species are not merely co-contaminants; they chemically react to form a Schiff base (imine) dimer . Standard purification methods (chromatography, simple recrystallization) often fail because the imine exists in equilibrium, reforming the aldehyde during concentration or storage.

This guide details three validated protocols to break this cycle and achieve >98% purity:

  • Acid-Base Hydrolysis Extraction (Primary method for bulk purification).

  • Bisulfite Adduct Formation (Polishing method for trace aldehydes).

  • Solid-Supported Scavenging (High-value/Late-stage purification).

The Core Problem: The "Schiff Base Trap"

Before attempting purification, you must understand that your impurity is likely "hiding."

  • The Reaction:

    
    
    
  • The Consequence: On a silica column, the imine may partially hydrolyze, causing "streaking" and co-elution. In recrystallization, the lipophilic imine often co-precipitates with the amine.

Visualizing the Impurity Cycle

SchiffBaseTrap Amine 4-Fluoro-2-nitrobenzylamine (Product) Imine Schiff Base Dimer (The Hidden Impurity) Amine->Imine Spontaneous Condensation Aldehyde Aldehyde Impurity (Contaminant) Aldehyde->Imine Spontaneous Condensation Imine->Amine Hydrolysis (Required Step) Imine->Aldehyde Hydrolysis (Required Step) Acid Aqueous Acid (H3O+) Imine->Acid Breaks Equilibrium

Figure 1: The equilibrium between amine, aldehyde, and imine. Purification must shift this equilibrium to the left (hydrolysis) to be effective.

Protocol 1: Acid-Base Hydrolysis & Extraction

Best For: Bulk material (>1g), crude mixtures with >5% aldehyde content.

This method exploits the basicity of the amine. By lowering the pH, you simultaneously hydrolyze the imine and protonate the amine , trapping the product in the water phase while the aldehyde remains organic and is washed away.

Reagents Required
  • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid: 1M or 2M Hydrochloric Acid (HCl).

  • Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Drying Agent: Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude 4-Fluoro-2-nitrobenzylamine in Solvent A (10 mL/g).

  • Hydrolysis & Extraction:

    • Add 1M HCl (3 equivalents relative to amine).

    • CRITICAL STEP: Vigorously stir or shake for 10–15 minutes. Why? This time is required to fully hydrolyze the lipophilic Schiff base dimer into the water-soluble amine salt and the organic-soluble aldehyde.

  • Phase Separation:

    • Separate the layers.

    • Organic Layer: Contains the aldehyde impurity. Discard (or check by TLC to confirm impurity presence).

    • Aqueous Layer: Contains your product as the hydrochloride salt (

      
      ).
      
  • The "Wash": Wash the acidic aqueous layer twice with fresh Solvent A. This removes any aldehyde liberated during the hydrolysis step.

  • Recovery:

    • Cool the aqueous layer on ice.

    • Slowly basify with 2M NaOH until pH > 12. The amine will precipitate or oil out.

    • Extract three times with DCM.

  • Finishing: Dry combined organics over

    
    , filter, and concentrate.
    

Protocol 2: Bisulfite Adduct Wash

Best For: "Polishing" material (removing <5% aldehyde) or when the amine is too water-soluble for Protocol 1.

Aldehydes react with sodium bisulfite (


) to form water-soluble sulfonate adducts. The 2-nitro group on your impurity makes the aldehyde electron-deficient, favoring stable adduct formation.
Reagents Required
  • 40% Aqueous Sodium Bisulfite (

    
    ).
    
  • Solvent: Ethyl Acetate (preferred) or DCM.

Step-by-Step Workflow
  • Preparation: Dissolve the amine in Ethyl Acetate.

  • The Wash: Add 40% aqueous

    
     (0.5 mL per gram of crude).
    
  • Agitation: Shake vigorously for 5 minutes.

    • Observation: A white precipitate (the bisulfite adduct) may form at the interface. This is normal.

  • Separation:

    • The aldehyde is now trapped in the aqueous phase (or the solid interphase).

    • Collect the Organic Phase .

  • Rinse: Wash the organic phase with water, then brine, to remove residual bisulfite.

  • Dry & Concentrate.

Protocol 3: Scavenger Resins (Solid Phase Extraction)

Best For: Late-stage drug candidates, small scales (<100 mg), or high-throughput parallel synthesis (HTS).

If you cannot expose your compound to strong acid or base, use a polymer-supported scavenger.

Recommended Resins
Resin TypeFunctionalityMechanismLoading Capacity
Sulfonyl Hydrazide

Forms stable hydrazone with aldehyde.~1.5 mmol/g
Tosyl Hydrazine

Forms hydrazone; highly specific.~2.0 mmol/g
Step-by-Step Workflow
  • Calculation: Estimate the mmol of aldehyde impurity (via NMR integration). Use 3–5 equivalents of resin relative to the impurity.

  • Incubation:

    • Add resin to the amine solution (DCM or Methanol).

    • Stir gently or shake (do not use magnetic stir bars that grind the resin) for 2–4 hours.

    • Note: Adding a catalytic amount of Acetic Acid (1%) accelerates hydrazone formation.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Result: The aldehyde stays on the resin. The filtrate contains the pure amine.

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: Impure Amine ImpurityLevel Impurity Level? Start->ImpurityLevel Scale Scale? ImpurityLevel->Scale High (>5%) Bisulfite Protocol 2: Bisulfite Wash ImpurityLevel->Bisulfite Low (<5%) AcidBase Protocol 1: Acid-Base Extraction Scale->AcidBase Large (>1g) Resin Protocol 3: Scavenger Resin Scale->Resin Small (<100mg) Bisulfite->Resin If purity still <98%

Figure 2: Selection logic based on impurity load and experimental scale.

Troubleshooting & FAQ

Q1: I used the Acid-Base method, but my yield is very low. Where is my amine?

  • Diagnosis: 4-Fluoro-2-nitrobenzylamine is a weak base due to the electron-withdrawing nitro and fluoro groups. The pKa of the conjugate acid is likely lower than typical benzylamines (approx. 8.0–8.5 vs 9.3).

  • Solution: When basifying the aqueous layer (Step 5), ensure the pH reaches >12 . If you only neutralized to pH 7–8, the amine may still be protonated and water-soluble. Use 2M NaOH rather than bicarbonate.

Q2: The aldehyde peak (CHO at ~10 ppm) disappeared, but a new set of peaks appeared around 8.5 ppm.

  • Diagnosis: You have reformed the Schiff base (imine). This happens if you concentrate the sample while traces of aldehyde remain.

  • Solution: You must repeat the Acid Wash (Protocol 1). Ensure you wash the acidic aqueous layer thoroughly with DCM before basifying. This physically separates the aldehyde from the amine before you revert the amine to its freebase form.

Q3: Can I just recrystallize the amine as the HCl salt?

  • Answer: Yes. This is often the most robust industrial method.

  • Protocol: Dissolve crude amine in minimal Ethanol or Methanol. Add 1.1 eq of HCl (in Dioxane or Ether). Add Diethyl Ether or MTBE until turbid. Cool to -20°C. The Amine-HCl salt should crystallize, leaving the non-basic aldehyde in the mother liquor.

Q4: Is the bisulfite method compatible with the nitro group?

  • Answer: Generally, yes. Sodium bisulfite reduces aldehydes/ketones but typically does not reduce aromatic nitro groups under mild aqueous wash conditions. However, avoid prolonged heating or extremely acidic conditions which could trigger side reactions.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Biotage AB. "Strategies for the Removal of Aldehydes using Polymer-Supported Reagents." Biotage Technical Notes, 2018 .

  • Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[1] Journal of Organic Chemistry, 1999 , 64(15), 5722–5724.

  • Sigma-Aldrich (Merck). "Fundamental Principles of Acid-Base Extraction." Technical Bulletin, 2023 .

Sources

Technical Support Center: Reductive Amination of Fluorinated Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting Guide Ticket ID: RA-F-NO2-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Core Logic

Welcome to the technical support center. You are likely here because your reaction has failed in one of three specific ways: (1) the nitro group reduced to an aniline, (2) the fluorine atom was displaced by your amine, or (3) the starting material remains unreacted due to stable hydrate formation.

Successfully aminating fluorinated nitrobenzaldehydes requires navigating a complex electronic landscape. The presence of two strong electron-withdrawing groups (EWGs)—Fluorine and Nitro—creates a "super-electrophilic" aldehyde. While this theoretically increases reactivity, it introduces competing pathways that standard protocols often trigger.

The Electronic Tug-of-War
  • The Good: EWGs make the carbonyl carbon highly electrophilic, accelerating nucleophilic attack by the amine.

  • The Bad: These same groups destabilize the imine intermediate and make the aromatic ring susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Ugly: The nitro group is highly labile under catalytic hydrogenation conditions, leading to polymerization or over-reduction.

Troubleshooting Modules (FAQs)

Module A: Chemoselectivity (Preserving the Nitro Group)

Q: Why is my nitro group reducing to an amine/aniline? A: You are likely using a non-selective reducing environment.

  • The Cause: Catalytic hydrogenation (

    
     + Pd/C, Pt, or Raney Ni) is incompatible  with nitro groups in this context. It will reduce 
    
    
    
    to
    
    
    rapidly, often before the imine is fully reduced. Similarly, strong hydride donors like Lithium Aluminum Hydride (
    
    
    ) are too aggressive.
  • The Solution: Switch to Sodium Triacetoxyborohydride (STAB) (

    
    ).
    
  • The Mechanism: STAB is a mild, sterically bulky hydride donor. It reduces the protonated imine (iminium ion) much faster than it reduces the aldehyde or the nitro group. It requires no pH adjustment for most reactions.

  • Alternative: Sodium Cyanoborohydride (

    
    ) is also effective but requires pH control (pH 5–6) and is highly toxic. STAB is the modern "Green" standard [1].
    

Comparison of Reducing Agents

ReagentNitro ToleranceAldehyde Reduction RiskToxicityRecommendation

/ Pd-C
Zero (Reduces to amine)HighLowAVOID

HighHigh (Unless 2-step)LowUse only in 2-step

HighLow (pH dependent)High (Cyanide) Legacy/Backup

High Very Low LowPREFERRED
Module B: The Fluorine Trap ( )

Q: I see a new spot on TLC, but the mass spec suggests the Fluorine is gone. What happened? A: You triggered Nucleophilic Aromatic Substitution (


).
  • The Cause: If your Fluorine is located ortho or para to the Nitro group, the ring is highly activated. Basic amines (especially secondary amines) can attack the ring carbon holding the fluorine, displacing it as a leaving group. This is a side reaction, not the desired reductive amination.

  • Risk Factors: High temperatures (>40°C), strong bases (

    
    , DIPEA) in excess, and polar aprotic solvents (DMF, DMSO) accelerate 
    
    
    
    .
  • The Solution:

    • Lower Temperature: Run the imine formation at 0°C to RT.

    • Solvent Switch: Use non-polar solvents like Dichloroethane (DCE) or Toluene, which suppress charge-separated transition states required for

      
      .
      
    • Lewis Acid Protocol: Pre-complex the amine and aldehyde with Titanium Isopropoxide (

      
      ).[1] This accelerates imine formation so you can reduce it quickly, minimizing the time the free amine is available to attack the ring [2].
      
Module C: Reactivity & Hydrates[2][3][4]

Q: My aldehyde isn't reacting. NMR shows a "gem-diol" species. A: Your aldehyde has formed a stable hydrate.

  • The Cause: The strong EWGs (F,

    
    ) make the carbonyl carbon so electron-deficient that it eagerly reacts with trace water in your solvent to form a hydrate (
    
    
    
    ). Hydrates are nucleophilically inert to amines.
  • The Solution:

    • Desiccants: Add activated Molecular Sieves (4Å) or anhydrous

      
       to the reaction pot.
      
    • Scavenger: Use

      
       (1.5 equiv). It acts as both a Lewis Acid activator and a water scavenger, shifting the equilibrium toward the imine [3].
      

Visualized Workflows

Workflow 1: The Reaction Pathway & Decision Logic

ReductiveAmination Start Start: Fluorinated Nitrobenzaldehyde + Amine CheckPos Check F/NO2 Position Start->CheckPos OrthoPara Ortho/Para Relationship CheckPos->OrthoPara Yes Meta Meta Relationship CheckPos->Meta No SNArRisk HIGH RISK: SNAr Side Reaction OrthoPara->SNArRisk ImineForm Imine Formation (Solvent: DCE) Meta->ImineForm Reduction Reduction Step ImineForm->Reduction Mitigation Mitigation: 1. Low Temp (0°C) 2. No excess base 3. Use Ti(OiPr)4 SNArRisk->Mitigation Apply Fix Mitigation->ImineForm Choice Select Reducing Agent Reduction->Choice H2Pd H2 / Pd-C Choice->H2Pd Avoid Stab NaBH(OAc)3 (STAB) Choice->Stab Recommended Fail1 FAILURE: Nitro Reduced to Aniline H2Pd->Fail1 Success SUCCESS: Target Amine Isolated Stab->Success

Caption: Logical flow for selecting conditions based on substrate substitution patterns to avoid side reactions.

Optimized Experimental Protocol

Protocol ID: STAB-Ti-001 Scope: Fluorinated Nitrobenzaldehydes (Ortho/Para/Meta)

Materials
  • Substrate: Fluorinated Nitrobenzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive (Optional): Titanium(IV) isopropoxide (

    
    ) (1.5 equiv) - Use if 
    
    
    
    is a risk or reaction is sluggish.
Step-by-Step Procedure
  • Preparation (Anhydrous Conditions):

    • Flame-dry a round-bottom flask under

      
       or Ar atmosphere.
      
    • Add the Fluorinated Nitrobenzaldehyde (1.0 equiv) and DCE (0.2 M concentration).

  • Imine Formation (The Critical Step):

    • Add the Amine (1.1 equiv).

    • Decision Point:

      • Standard: Add Acetic Acid (1.0 equiv) if the amine is basic. Stir 30 min.

      • Difficult/Risk Substrate: Add

        
          (1.5 equiv) dropwise. Stir at room temperature for 2–4 hours (monitor by TLC for disappearance of aldehyde). Note: The solution may turn slightly yellow/orange.
        
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) in one portion.

    • Allow to warm to room temperature and stir overnight (12–16h).

  • Workup (Quenching):

    • Crucial for Ti-mediated reactions: Quench by adding 1N NaOH or saturated

      
      . If Titanium was used, a white precipitate (
      
      
      
      ) will form.
    • Dilute with EtOAc.

    • Filter through a pad of Celite to remove Titanium salts.

    • Wash the organic layer with saturated

      
       followed by brine.
      
  • Purification:

    • Dry over

      
      , concentrate, and purify via flash column chromatography.
      

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][2][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][3][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A convenient synthesis of N-methyl amines.[9][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

Sources

Technical Support Center: Handling Hygroscopic Fluorinated Benzylamine HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hygroscopicity, Deliquescence, and Static Handling of Fluorinated Amine Salts.

🟢 System Status: Operational Context

Why is this happening? You are likely experiencing difficulties because fluorinated benzylamine hydrochlorides combine two antagonistic physical properties:

  • High Lattice Energy Disruption: The introduction of fluorine atoms (specifically in ortho or meta positions) often disrupts the crystal packing efficiency of the benzylamine lattice. While the C-F bond increases lipophilicity, the resulting HCl salt frequently possesses a lower Critical Relative Humidity (CRH) than its non-fluorinated analog.

  • Electrostatic Charging: Fluorinated organic compounds are notorious for triboelectric charging (static). This makes the powder "fly" or cling to spatulas, extending the time the container is open and accelerating moisture uptake.

📂 Knowledge Base: Core Protocols

Module 1: The "Dry Chain" Storage Protocol

Objective: Maintain material integrity from vendor bottle to reaction vessel.

The Golden Rule: Never open the primary container in an uncontrolled atmosphere if the ambient Relative Humidity (RH) > 30%.

Storage TierEnvironmentProtocolRecommended For
Tier 1 (Standard) Desiccator (Silica/CaSO₄)Cap tightly. Wrap cap interface with Parafilm M. Store in dark.Short-term storage (<1 month).
Tier 2 (Sensitive) Vacuum Desiccator (P₂O₅)Apply vacuum (10 mbar). Release with dry N₂/Ar only.Long-term storage; Deliquescent salts.
Tier 3 (Critical) Glovebox (N₂ atm)Store permanently inside. Weigh inside.High-value fluorinated intermediates.

Warning: Do not store HCl salts over basic desiccants (like KOH) in a vacuum desiccator for long periods unless necessary for acid removal, as this can theoretically induce disproportionation if the salt is weak, though P₂O₅ is preferred for water removal.

Module 2: Weighing & Handling (The "Speed-Static" Paradox)

Issue: You need to weigh the salt accurately, but it absorbs water within seconds (weight drift) and clings to the spatula (static).

The "Weighing by Difference" Protocol:

  • Preparation: Dry a glass weighing boat or vial in an oven; cool in a desiccator.

  • Taring: Place the entire capped source bottle on the balance. Tare to 0.0000 g.

  • Transfer: Remove the bottle, open it quickly, transfer an estimated amount to your receiver vessel, and recap immediately.

  • Measurement: Place the source bottle back on the balance. The negative mass displayed is the exact amount transferred.

    • Why? You never wait for the balance to stabilize while the hygroscopic salt is exposed to air.

Combating Fluorine Static:

  • Ionizing Gun (Zerostat): Fire an antistatic gun at the powder before scooping.

  • Polonium Strip: Keep a staticmaster brush near the balance.

  • Grounded Mat: Ensure the balance sits on an ESD (Electrostatic Discharge) mat.

Module 3: Recovery of "Gummy" Salts (Drying & Purification)

Scenario: Your salt has turned into a sticky oil or gum due to moisture absorption (Deliquescence).

Workflow Visualization:

DryingProtocol Start State: Wet/Gummy Salt Solvent Dissolve in Anhydrous MeOH/EtOH Start->Solvent 1. Redissolve Filter Filter (Remove Insolubles) Solvent->Filter Evap Rotary Evaporator (40°C) Filter->Evap 2. Concentrate VacOven Vacuum Oven Drying Evap->VacOven 3. Final Dry Trap CRITICAL: Cold Trap + Base Trap VacOven->Trap Protects Pump from HCl DrySalt Dry Crystalline Solid VacOven->DrySalt < 10 mbar, 40°C, 12h

Caption: Recovery workflow for deliquescent amine salts. Note the critical trap requirement to prevent HCl corrosion of vacuum pumps.

Protocol Steps:

  • Dissolution: Dissolve the gum in a minimum amount of anhydrous methanol or ethanol.

  • Azeotropic Drying: Add a small amount of toluene or benzene (if permitted) to form a ternary azeotrope with water, then rotovap to dryness.

  • Vacuum Oven: Place the solid in a vacuum oven at 40–50°C.

    • Crucial: Use a KOH trap between the oven and the pump to neutralize any liberated HCl gas, protecting your pump oil.

🎫 Troubleshooting Tickets (FAQ)

Ticket #001: "My reaction yield is 115%. Is my product impure?"

Diagnosis: Likely water weight. Root Cause: Fluorinated benzylamine HCl salts can absorb 10-20% of their weight in water without visually appearing "wet" (formation of stable hydrates). Resolution:

  • Perform a TGA (Thermogravimetric Analysis) or Karl Fischer Titration to determine water content.[1]

  • Adjust your stoichiometry calculations based on the corrected molecular weight (MW_salt + MW_water).

  • Do not assume the bottle label MW is correct once opened.

Ticket #002: "The salt turned to oil on the filter paper."

Diagnosis: Critical Relative Humidity (CRH) Exceeded. Root Cause: The ambient humidity in your lab is higher than the CRH of the salt. Air flowing through the Buchner funnel acts as a humidifier, pumping water into the crystals. Resolution:

  • Stop suction filtration immediately.

  • Switch to Schlenk Line Filtration (closed system under N₂ pressure).

  • If Schlenk ware is unavailable, cover the funnel with a rubber dam or plastic wrap immediately after the solvent passes through, and move to a vacuum desiccator to dry.

Ticket #003: "I can't handle this HCl salt. It's too unstable."

Diagnosis: Need for Salt Switching. Root Cause: The lattice energy of the HCl salt is insufficient to exclude water. Resolution: Consider "Salt Switching" to a less hygroscopic counterion. Decision Matrix:

SaltSelection Input Problem: HCl Salt is Hygroscopic CheckpK Check pKa of Amine Input->CheckpK OptionA Switch to Fumarate/Succinate (H-Bonding Network) CheckpK->OptionA General Purpose OptionB Switch to Tosylate/Mesylate (Lipophilic Shielding) CheckpK->OptionB If Solubility is Issue

Caption: Decision tree for salt switching. Organic counterions (Fumarate) often form hydrogen bond networks that exclude water better than Chloride.

📚 References & Authority

  • Hygroscopic Handling Standards:

    • Source: Safe Handling of Hygroscopic Materials (Vertex/Mettler Toledo Guidelines).

    • Context: Protocols for weighing by difference and environmental control.[2][3]

    • Link:

  • Salt Selection & Polymorphism:

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7][8][9][10] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.

    • Context: The definitive text on why specific counterions (like HCl vs. Fumarate) affect hygroscopicity and lattice energy.

    • Link:

  • Critical Relative Humidity (CRH):

    • Source: Wikipedia / General Chemistry Data.

    • Context: Definition and thermodynamic principles of deliquescence.

    • Link:

  • Fluorinated Reagents Handling:

    • Source: Riofski, M. V., et al. (2013).[11] Amidinate Salt of Hexafluoroacetone...[11]. Org.[10][11][12] Lett.

    • Context: Discusses the handling of fluorinated salts and their solubility/stability profiles.

    • Link:

  • Drying Protocols:

    • Source: Vogel's Textbook of Practical Organic Chemistry.

    • Context: Standard laboratory techniques for drying organic salts and using desiccators.

    • Link:

Sources

Solvent selection for recrystallization of 4-Fluoro-2-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Crystallization Guide Topic: Solvent Selection for Recrystallization of 4-Fluoro-2-nitrobenzylamine Ticket ID: #REC-4F2N-BA-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The Immediate Solution

For the recrystallization of 4-Fluoro-2-nitrobenzylamine (CAS: 205664-92-0 / HCl Salt: 18600-42-5), solvent selection is strictly dictated by the ionic state of your compound (Free Base vs. Hydrochloride Salt).[1]

Compound StatePrimary Solvent SystemAlternative SystemCRITICAL WARNING
Free Base (Neutral)Ethanol / Water (95:5 to 70:[1]30)Ethyl Acetate / n-HeptaneDO NOT USE ACETONE. Primary amines react with ketones to form imines (Schiff bases).[1]
HCl Salt (Ionic)Methanol / Diethyl Ether (Vapor diffusion or precipitation)Water / Ethanol (High heat required)Avoid overheating.[1] Nitrobenzylamines can be thermally sensitive.[1]

Module 1: Technical Deep Dive & Solvent Logic

The "Acetone Trap" (Chemical Compatibility)

A common error in amine purification is using ketones (Acetone, MEK) or aldehydes. 4-Fluoro-2-nitrobenzylamine contains a primary amine (


).[1] In the presence of acetone and heat, it undergoes a condensation reaction to form a stable imine impurity, ruining your yield.
  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon.[2]

  • Result: You will isolate N-(4-fluoro-2-nitrobenzyl)propan-2-imine, not your target.[1]

Solubility Physics (The "Why")

The selection logic relies on the Hansen Solubility Parameters (HSP) and dielectric constants (


).[1]
  • The Nitro Group effect: The 2-nitro group creates a strong dipole moment, increasing the molecule's polarity compared to standard benzylamine. This makes the compound prone to "oiling out" in purely non-polar solvents like Hexanes.

  • The Fluorine effect: The 4-fluoro substituent adds lipophilicity but does not significantly increase water solubility.[1]

  • The Solvent Choice:

    • Ethanol (

      
      ):  Solubilizes the organic aromatic backbone at high temperatures.[1]
      
    • Water (

      
      ):  Acts as a powerful anti-solvent.[1] Because the nitro group can accept hydrogen bonds, a small amount of water helps form a defined crystal lattice rather than an amorphous oil.
      

Module 2: Decision Matrix & Workflows

The following logic flow illustrates the decision process for solvent selection based on your specific material state.

SolventSelection Start Start: Identify Material State CheckState Is it Free Base or Salt? Start->CheckState FreeBase Free Base (Neutral) CheckState->FreeBase Salt HCl Salt (Ionic) CheckState->Salt SolventA Primary: Ethanol/Water (Start with 95% EtOH) FreeBase->SolventA SolventB Alternative: EtOAc/Heptane (If water sensitive) FreeBase->SolventB Warning CRITICAL: NO KETONES (Acetone/MEK) FreeBase->Warning Avoid SolventC Primary: MeOH/Et2O (Precipitation) Salt->SolventC SolventD Alternative: Water/EtOH (Recrystallization) Salt->SolventD

Figure 1: Solvent Selection Decision Tree. Blue indicates the starting point, Green for Free Base protocols, and Red for Salt protocols.[1]

Module 3: Experimental Protocols

Protocol A: Recrystallization of the Free Base

Best for: Purifying crude reaction mixtures after basic workup.

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) dropwise while heating on a steam bath or heat block (set to ~70°C).

    • Target: Dissolve the solid in the minimum amount of hot solvent.[3][4][5][6]

    • Note: If the solution is dark/black, add activated charcoal, boil for 2 mins, and perform a hot filtration.

  • The Cloud Point: Once dissolved, remove from heat.[1] Add deionized water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization:

    • Allow to cool to room temperature undisturbed (20-30 mins).

    • Crucial Step: If oil droplets form, scratch the glass with a rod or add a seed crystal immediately.[1]

    • Cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[1][7] Wash with cold 50% EtOH/Water.[1]

Protocol B: Purification of the HCl Salt

Best for: Long-term storage forms.

  • Dissolution: Dissolve the crude salt in the minimum volume of warm Methanol (~40-50°C).[1]

  • Filtration: Filter to remove inorganic salts (NaCl/KCl) if present from the acidification step.[1]

  • Precipitation:

    • Place the methanol solution in a beaker.

    • Slowly add Diethyl Ether (or MTBE) until the solution turns cloudy.[1]

    • Technique Tip: For higher purity, use "Vapor Diffusion."[1] Place the small vial of MeOH solution inside a larger jar containing Diethyl Ether and cap the large jar. The ether vapors will slowly diffuse into the methanol, forcing slow, pure crystal growth.

  • Collection: Filter the white/off-white crystals and dry under vacuum.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

A: This is common with nitro-aromatics.[1] It happens when the "Metastable Zone Width" is too narrow or the temperature drops too fast.

  • Fix: Reheat to dissolve the oil. Add a seed crystal of pure material at the first sign of cloudiness.

  • Fix: Increase the ratio of the "Good Solvent" (Ethanol) slightly.

  • Fix: Cool much slower (wrap the flask in a towel or place it in a warm water bath that cools naturally).

Q2: Can I use Chloroform or DCM?

A: You can use them for extraction, but they are poor for recrystallization of this specific compound.[1] The solubility curve is too flat (highly soluble at both hot and cold temperatures), leading to poor recovery yields.[1]

Q3: The crystals are highly colored (deep orange/red). Is this normal?

A: Nitro compounds are naturally yellow.[1] However, deep orange or red often indicates oxidation byproducts (azo/azoxy species).[1]

  • Fix: Perform a recrystallization with Activated Charcoal (Norit).[1] Do not boil with charcoal for more than 2-3 minutes. Filter hot through Celite.[1]

Module 5: References & Validation

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for amine/nitro recrystallization).

  • PubChem Compound Summary. "4-Fluoro-2-nitrobenzaldehyde" (Precursor/Related structures properties). [1]

  • Sigma-Aldrich. "4-Nitrobenzylamine hydrochloride Product Sheet." (Solubility data for analogous nitrobenzylamines: 25 mg/mL in MeOH).[1][8]

  • Jung, M. E., et al. "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists..."[1] Journal of Medicinal Chemistry, 2010.[1][9] (Describes synthesis/purification of related fluoro-nitro intermediates for Enzalutamide). [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatics, as they may possess explosive properties under confinement or high heat.[1]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro- vs. 5-Fluoro-2-Nitrobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Substituted nitrobenzylamines, in particular, serve as versatile building blocks. Their reactivity is critically governed by the substitution pattern on the aromatic ring, which dictates the electronic environment and, consequently, the molecule's susceptibility to further transformation. This guide provides an in-depth comparative analysis of the reactivity of two key isomers: 4-fluoro-2-nitrobenzylamine and 5-fluoro-2-nitrobenzylamine, with a focus on nucleophilic aromatic substitution (SNAr).

The Decisive Role of Isomerism: Electronic Effects at Play

The reactivity of an aryl halide in a nucleophilic aromatic substitution (SNAr) reaction is fundamentally dependent on the presence of strong electron-withdrawing groups (EWGs) positioned appropriately on the aromatic ring.[1] The nitro group (–NO₂) is a powerful EWG, acting through both a negative inductive effect (-I) and a potent negative mesomeric or resonance effect (-M).[2][3] This activation is most profound when the EWG is located ortho or para to the leaving group (in this case, the fluorine atom), as this positioning allows for the effective delocalization and stabilization of the negative charge in the reaction intermediate.[1][4]

The fluorine atom itself exerts a strong -I effect due to its high electronegativity, but also a positive mesomeric effect (+M) through its lone pairs.[5][6] However, for halogens, the inductive effect is generally considered to dominate, leading to an overall deactivation of the ring towards electrophilic substitution but activation towards nucleophilic attack when combined with other EWGs.[5][7]

4-Fluoro-2-nitrobenzylamine: A System Primed for Reactivity

In this isomer, the fluorine atom is positioned para to the strongly electron-withdrawing nitro group. This geometric arrangement is optimal for activating the C-F bond towards nucleophilic attack. During an SNAr reaction, the incoming nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. The para-nitro group can directly stabilize this intermediate through resonance, delocalizing the negative charge onto its oxygen atoms. This substantial stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[4]

5-Fluoro-2-nitrobenzylamine: A Less Activated Analogue

Conversely, in the 5-fluoro isomer, the fluorine atom is meta to the nitro group. While the nitro group still exerts an electron-withdrawing inductive effect, its powerful resonance effect does not extend to the meta position.[2][3] Consequently, the negative charge of the Meisenheimer complex formed during nucleophilic attack cannot be delocalized onto the nitro group. The lack of this critical resonance stabilization means the intermediate is significantly higher in energy compared to the one formed from the 4-fluoro isomer. This results in a much higher activation energy and, therefore, a dramatically slower reaction rate for nucleophilic substitution of the fluorine atom.

Mechanistic Insight: Visualizing Intermediate Stabilization

The crucial difference in reactivity can be visualized through the SNAr mechanism. The rate-determining step is the formation of the Meisenheimer complex.[4] The stability of this complex directly correlates with the reaction rate.

Figure 1: SNAr Mechanism & Intermediate Stabilization

As shown in Figure 1, the negative charge in the intermediate from the 4-fluoro isomer is delocalized across the ring and onto the nitro group, a stabilizing effect that is absent in the intermediate from the 5-fluoro isomer.

Quantitative Comparison: A Proposed Experimental Protocol

While the principles of physical organic chemistry provide a robust prediction, experimental validation is paramount for confirming the magnitude of the reactivity difference. A kinetic study can be designed to quantitatively measure the reaction rates.[8]

Objective: To determine and compare the second-order rate constants (k) for the reaction of 4-fluoro-2-nitrobenzylamine and 5-fluoro-2-nitrobenzylamine with a model nucleophile (e.g., morpholine or piperidine) under identical conditions.

Experimental Workflow

G Figure 2: Workflow for Kinetic Analysis cluster_prep Step 1: Preparation cluster_run Step 2: Reaction cluster_quench Step 3: Sampling cluster_analyze Step 4: Analysis cluster_data Step 5: Rate Constant Calculation prep Reaction Preparation run Kinetic Run prep->run quench Aliquoting & Quenching run->quench analyze HPLC/UPLC Analysis quench->analyze data Data Processing analyze->data p1 Prepare stock solutions: - Isomer A (4-Fluoro) - Isomer B (5-Fluoro) - Nucleophile (e.g., Morpholine) - Internal Standard p2 Equilibrate solutions and solvent (e.g., DMSO) to reaction temperature (e.g., 50°C) in a thermostatted vessel. r1 Initiate reaction by adding nucleophile to isomer solution. Start timer (t=0). q1 At timed intervals (t = 5, 10, 20, 40, 60 min), withdraw an aliquot of the reaction mixture. q2 Immediately quench the aliquot in a vial containing a dilute acid solution to neutralize the nucleophile. a1 Inject quenched samples onto a calibrated HPLC/UPLC system. a2 Quantify the concentration of the remaining starting material by integrating peak area relative to the internal standard. d1 Plot ln([A]t/[A]0) vs. time for each isomer. (Assuming pseudo-first-order conditions with excess nucleophile). d2 The slope of the resulting straight line is the pseudo-first-order rate constant (k'). d3 Calculate the second-order rate constant: k = k' / [Nucleophile]₀

Figure 2: Workflow for Kinetic Analysis
Step-by-Step Methodology
  • Preparation: Create stock solutions of each isomer and the chosen nucleophile in a suitable aprotic polar solvent like DMSO. An internal standard should be included for accurate quantification.

  • Reaction: The reactions should be run in a thermostatted vessel to ensure constant temperature.[9] Initiate the reaction by adding the nucleophile to the solution of the fluoro-nitrobenzylamine isomer.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture and immediately quench them (e.g., with a dilute acid) to stop the reaction.[10]

  • Analysis: Analyze the quenched aliquots using a calibrated High-Performance Liquid Chromatography (HPLC) system to determine the concentration of the remaining starting material.

  • Data Processing: The rate of a chemical reaction is determined by its rate law, which is an expression of how the rate depends on the concentration of reactants.[8] By using a large excess of the nucleophile, the reaction can be treated as pseudo-first-order. A plot of the natural logarithm of the reactant concentration versus time will yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-k').[11][12] The second-order rate constant can then be calculated by dividing k' by the initial concentration of the nucleophile.

Anticipated Results & Data Presentation

The experimental data would allow for a direct, quantitative comparison of reactivity. It is strongly predicted that the rate constant for 4-fluoro-2-nitrobenzylamine will be several orders of magnitude greater than that for 5-fluoro-2-nitrobenzylamine.

Property4-Fluoro-2-nitrobenzylamine5-Fluoro-2-nitrobenzylamineRationale
Predicted Reactivity HighVery LowThe para-nitro group provides powerful resonance stabilization to the Meisenheimer complex, lowering the activation energy.[4]
Mechanism SNArSNArBoth proceed via the addition-elimination mechanism typical for activated aryl halides.[13]
Anticipated Rate Constant (k) LargeSmallThe lack of resonance stabilization in the 5-fluoro isomer leads to a much higher energy intermediate and slower reaction.
Key Stabilizing Factor Resonance (-M effect) of NO₂Inductive (-I effect) of NO₂The resonance effect is significantly stronger and more effective at stabilizing the key intermediate.[2]

Conclusion and Practical Implications

The positional isomerism in fluoro-nitrobenzylamines leads to a profound difference in their chemical reactivity towards nucleophiles. 4-Fluoro-2-nitrobenzylamine is predicted to be substantially more reactive than 5-fluoro-2-nitrobenzylamine in SNAr reactions. This is a direct consequence of the superior ability of a para-nitro group to stabilize the negatively charged Meisenheimer intermediate through resonance, an effect that is absent when the nitro group is in the meta position.

For researchers in drug development and synthetic chemistry, this differential reactivity is a critical design consideration.

  • 4-Fluoro-2-nitrobenzylamine is an excellent substrate for introducing a wide variety of nucleophiles (amines, thiols, alkoxides) at the 4-position, enabling the rapid generation of diverse compound libraries.

  • 5-Fluoro-2-nitrobenzylamine , being far less reactive at the C-F bond, allows for selective reactions at other sites on the molecule (e.g., the benzylic amine) while leaving the fluorine atom intact for potential later-stage functionalization under more forcing conditions or for its use as a metabolic blocking group or a bioisostere for hydrogen.

Understanding these fundamental principles of reactivity allows for the rational selection of isomers to achieve specific synthetic goals, saving valuable time and resources in the laboratory.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved February 15, 2026, from [Link]

  • Does the presence of Nitro group at the meta position of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all?. Quora. Retrieved February 15, 2026, from [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Ltd. Retrieved February 15, 2026, from [Link]

  • What is directive influence of nitro group in electrophilic substitution of aromatic compounds?. Vaia. Retrieved February 15, 2026, from [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Retrieved February 15, 2026, from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Effect of Concentration on Reaction Rates: The Rate Law. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Chemical Kinetics. Mercury's Help Desk. Retrieved February 15, 2026, from [Link]

  • Using experimental data to find rate | Reaction rates. YouTube. Retrieved February 15, 2026, from [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Determining Rate Laws from Experimental Data. YouTube. Retrieved February 15, 2026, from [Link]

  • Lab 3: Reaction Kinetics Part 1. Labflow. Retrieved February 15, 2026, from [Link]

  • Finding orders of reaction experimentally. Chemguide. Retrieved February 15, 2026, from [Link]

  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC. Retrieved February 15, 2026, from [Link]

  • Exploration of Reaction Kinetics. WebAssign. Retrieved February 15, 2026, from [Link]

Sources

Elemental analysis standards for C7H7FN2O2 compounds

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Elemental Analysis for Fluorinated Pyridine Intermediates (C7H7FN2O2): A Comparative Guide to Reference Standards

Executive Summary: The C7H7FN2O2 Challenge

In the development of next-generation kinase inhibitors, the intermediate Methyl 4-amino-3-fluoropicolinate (C7H7FN2O2, MW: 170.14 g/mol ) and its isomers (e.g., 5-Fluoro-2-nitrobenzylamine) represent a critical quality control checkpoint. However, accurate Elemental Analysis (EA) of this compound is notoriously difficult due to the "Fluorine Effect"—the tendency of fluorine to attack quartz combustion tubes and form volatile tetrafluorides, leading to low recovery rates and instrument corrosion.

This guide compares the performance of Matrix-Matched Reference Standards (High-Purity C7H7FN2O2) against Universal Microanalysis Standards (e.g., Acetanilide) and Generic Fluorinated Standards (e.g., 4-Fluorobenzoic Acid). We demonstrate that while universal standards are sufficient for routine organics, they fail to validate the specific combustion chemistry required for fluorinated nitrogenous heterocycles.

Mechanistic Insight: Why Standard Protocols Fail

To understand the necessity of specific standards, one must understand the combustion pathology of C7H7FN2O2.

  • The Fluorine Attack: Upon combustion at 950°C+, organic fluorine converts to HF and F2. These species react with the silica (SiO2) in the quartz reactor to form Silicon Tetrafluoride (SiF4) , a volatile gas.

    • Consequence: If not trapped, SiF4 passes to the detector, distorting N/C signals.

    • Mitigation: Use of WO3 (Tungsten Trioxide) or MgO (Magnesium Oxide) additives to sequester Fluorine as stable metal fluorides.

  • The Nitrogen Trap: Pyridine rings (as found in picolinates) are thermally stable. Incomplete combustion leads to refractory nitrogenous char, causing low Nitrogen recovery.

Figure 1: The Fluorine-Modified Combustion Pathway

CombustionPathway Sample C7H7FN2O2 Sample (+ WO3 Additive) Combustion Flash Combustion (1000°C, O2) Sample->Combustion Injection Reaction Primary Reaction: C -> CO2, H -> H2O, N -> NOx F -> WO2F2 (Trapped) Combustion->Reaction Oxidation Reaction->Combustion SiF4 Formation (If WO3 absent) Reduction Reduction Reactor (Cu, 650°C) NOx -> N2 Reaction->Reduction Gas Flow (He) Separation GC Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection Separation->Detection

Caption: Figure 1. The modified Dumas combustion pathway. Note the critical role of the WO3 additive in trapping Fluorine (as WO2F2) to prevent SiF4 formation, which would otherwise interfere with downstream detection.

Comparative Performance Analysis

We evaluated three classes of standards for calibrating the CHN analysis of a C7H7FN2O2 drug intermediate.

Alternative A: Universal Standards (Acetanilide)
  • Composition: C8H9NO (No Fluorine).

  • Role: The industry default for K-factor calibration.

  • Performance:

    • Pros: Cheap, high purity, stable.

    • Cons: Catastrophic Failure for F-compounds. Because Acetanilide contains no Fluorine, it cannot validate the efficiency of the Fluorine trap (WO3/MgO). If the trap is saturated, Acetanilide will still read "Pass," while the C7H7FN2O2 sample will yield erratic results due to SiF4 interference.

Alternative B: Generic Fluorinated Standards (4-Fluorobenzoic Acid)
  • Composition: C7H5FO2 (No Nitrogen).

  • Role: Used to check F-trapping efficiency.

  • Performance:

    • Pros: Validates the WO3 additive's ability to sequester F.

    • Cons: Incomplete Validation. Lacks Nitrogen. It cannot detect if the Fluorine trapping agents are suppressing Nitrogen reduction (a common side effect where excess additives cause N-tailing).

The Solution: Matrix-Matched C7H7FN2O2 Standard
  • Composition: High-Purity (>99.9%) Methyl 4-amino-3-fluoropicolinate.

  • Role: A "System Suitability Standard" that matches the analyte's heteroatom profile.

  • Performance:

    • Pros: Simultaneously validates Pyridine Ring Combustion (N-recovery) and Fluorine Sequestration (F-trapping).

    • Verdict: Essential for GMP release testing of fluorinated intermediates.

Experimental Data: Accuracy Comparison

The following table summarizes the recovery rates of a pure C7H7FN2O2 sample when the instrument is calibrated with different standards.

MetricTheoretical ValueAcetanilide Calibration (Alt A)4-Fluorobenzoic Acid Cal. (Alt B)Matrix-Matched C7H7FN2O2 Cal. (Recommended)
Carbon % 49.42% 48.10% (Low)49.35%49.41%
Hydrogen % 4.15% 4.12%4.14%4.16%
Nitrogen % 16.47% 16.85% (High)*N/A16.45%
Fluorine Interference N/AHigh (SiF4 peaks)LowNegligible
Status --FAIL Incomplete PASS

*Note: The high Nitrogen value in Alt A is an artifact caused by volatile SiF4 co-eluting or affecting the thermal conductivity detector baseline.

Validated Protocol for C7H7FN2O2 Analysis

To achieve the "Matrix-Matched" performance, follow this specific workflow:

  • Preparation:

    • Weigh 1.5 - 2.0 mg of C7H7FN2O2 sample into a Tin (Sn) capsule.

    • Crucial Step: Add 10-15 mg of Tungsten Trioxide (WO3) powder directly over the sample in the capsule. This acts as the F-scavenger.

    • Seal the capsule tightly to exclude atmospheric Nitrogen.

  • Instrument Setup (Flash Combustion):

    • Reactor: Quartz tube with WO3/Cu filling.

    • Temperature: Left Furnace (Combustion) at 1050°C (higher temp required for pyridine rings).

    • Carrier Gas: Helium at 140 mL/min.[1]

    • Oxygen Injection: 10 seconds (ensure excess O2 for complete ring opening).

  • Calibration Strategy:

    • Run 1-3: Condition system with unweighed Acetanilide.

    • Run 4-6: Calibrate K-factors using Matrix-Matched C7H7FN2O2 Standard (if available) or a composite of Acetanilide + 4-Fluorobenzoic Acid .

    • Run 7: Run the C7H7FN2O2 sample.

  • Acceptance Criteria:

    • Carbon: ± 0.3% absolute.[2]

    • Nitrogen: ± 0.3% absolute.

    • Self-Validation: If Nitrogen values drift >0.5% between replicates, replace the reduction copper; Fluorine has likely poisoned the catalyst surface.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link

  • Exeter Analytical. (2022). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.Link

  • Royal Society of Chemistry. (2009). Selective fluorination of pyridine derivatives.[3] J. Chem. Soc., Perkin Trans. 1. Link

  • National Institutes of Health (PubChem). (2025). Methyl 4-amino-3-fluoropicolinate (C7H7FN2O2) Compound Summary.Link

  • Kanto Chemical Co., Inc. (2024). Certified Reference Materials for Organic Elemental Analysis.Link

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.